3-Chloro-2-fluoro-4-iodopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-fluoro-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-4-3(8)1-2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDICENVXROWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716566 | |
| Record name | 3-Chloro-2-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796851-05-3 | |
| Record name | 3-Chloro-2-fluoro-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-2-fluoro-4-iodopyridine CAS number and properties
An In-Depth Technical Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Versatile Halogenated Pyridine Building Block
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogen atoms into heterocyclic scaffolds is a cornerstone of molecular design. Halogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for the construction of complex molecular architectures. This compound stands out as a trifunctionalized building block of significant interest. Its unique arrangement of chloro, fluoro, and iodo substituents on the pyridine core provides a powerful platform for sequential and site-selective chemical modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Core Properties and Identification
This compound is a solid organic compound whose utility is defined by its distinct physicochemical properties. The presence of three different halogens allows for a high degree of control in synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 796851-05-3 | [1][2][3][4] |
| Molecular Formula | C₅H₂ClFIN | [1][2][3] |
| Molecular Weight | 257.43 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Melting Point | 98-99 °C | [2] |
| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.129 ± 0.06 g/cm³ (Predicted) | [2] |
| InChI Key | NPDICENVXROWJV-UHFFFAOYSA-N | [2] |
| MDL Number | MFCD16610366 | [1][3] |
Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its three halogen substituents. The carbon-iodine bond is the most labile and is highly susceptible to metal-catalyzed cross-coupling reactions. The carbon-chlorine bond is more robust, typically requiring more forcing conditions for substitution, while the carbon-fluorine bond is generally the least reactive, often carried through multiple synthetic steps. This reactivity hierarchy enables chemists to perform sequential functionalization.
For instance, the iodine at the C4 position is an excellent handle for introducing aryl, heteroaryl, or alkynyl groups via standard cross-coupling protocols like Suzuki-Miyaura, Sonogashira, or Stille reactions.[5] The remaining chloro and fluoro groups can then be targeted in subsequent steps or left in place to modulate the electronic properties, metabolic stability, and binding affinity of the final molecule.[5]
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-fluoro-4-iodopyridine
Abstract
This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-Chloro-2-fluoro-4-iodopyridine, a key building block for researchers, scientists, and drug development professionals. This document details a robust two-step synthetic pathway, commencing with the nucleophilic fluorination of 2,3-dichloropyridine to yield the 3-chloro-2-fluoropyridine intermediate, followed by a regioselective iodination at the C4 position via directed ortho-metalation. The rationale behind experimental choices, detailed step-by-step methodologies, characterization data, and critical safety protocols are presented to ensure scientific integrity and successful replication.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The unique arrangement of three distinct halogen atoms on the pyridine ring offers multiple, orthogonal sites for further chemical elaboration. The iodine atom at the 4-position is particularly amenable to a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, while the fluorine and chlorine atoms modulate the electronic properties of the ring and can participate in nucleophilic aromatic substitution reactions. This trifunctional scaffold allows for the rapid construction of complex molecular architectures, making it a valuable precursor in the synthesis of novel pharmaceutical agents and functional materials.[2][3]
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2,3-dichloropyridine. This strategy is predicated on the selective introduction of the fluorine and iodine atoms onto the pyridine core.
Overall Synthetic Workflow
Caption: Synthetic route to this compound.
Step 1: Synthesis of 3-Chloro-2-fluoropyridine via Nucleophilic Aromatic Substitution
The initial step involves the selective monofluorination of 2,3-dichloropyridine. The chlorine atom at the C2 position is more susceptible to nucleophilic attack than the chlorine at the C3 position due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer intermediate. Cesium fluoride (CsF) is employed as the fluoride source in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.[4] CsF is chosen for its higher solubility and greater reactivity compared to other alkali metal fluorides in this type of transformation.
Step 2: Regioselective Iodination via Directed ortho-Metalation (DoM)
The second and final step is the introduction of an iodine atom at the C4 position of 3-chloro-2-fluoropyridine. This is achieved through a directed ortho-metalation (DoM) reaction.[5][6] In this process, a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to deprotonate the most acidic proton on the pyridine ring. The fluorine atom at C2 and the chlorine atom at C3 act as directing metalation groups (DMGs), guiding the deprotonation to the adjacent C4 position.[7] The resulting lithiated intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to afford the desired this compound. This method offers excellent regioselectivity, which can be challenging to achieve through direct electrophilic aromatic substitution on such a deactivated ring system. The reaction is conducted at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and to control the reaction's exothermicity.[8]
A potential side reaction in such lithiations is the "halogen dance," where the initial organolithium species rearranges to a more thermodynamically stable isomer.[9][10][11] However, by maintaining a low temperature and carefully controlling the reaction time, the kinetic product of C4-lithiation can be trapped effectively.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Chloro-2-fluoropyridine
Materials:
-
2,3-Dichloropyridine
-
Cesium fluoride (CsF)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in anhydrous DMSO (33.8 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cesium fluoride (2.05 g, 13.51 mmol) at room temperature.[4]
-
Heat the reaction mixture to 110 °C and stir for 20 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC or GC-MS), cool the mixture to room temperature and quench with ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford 3-chloro-2-fluoropyridine as a colorless oil.
Step 2: Synthesis of this compound
Materials:
-
3-Chloro-2-fluoropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of 3-chloro-2-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains at or below -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. The characteristic dark color of iodine should dissipate upon addition.
-
Work-up: After the addition of iodine is complete, allow the reaction mixture to slowly warm to room temperature over several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield this compound as a solid.
Quantitative Data and Characterization
| Parameter | Value | Reference(s) |
| Compound Name | This compound | [12][13] |
| CAS Number | 796851-05-3 | [12][13] |
| Molecular Formula | C₅H₂ClFIN | [12][13] |
| Molecular Weight | 257.43 g/mol | [12] |
| Appearance | Solid | N/A |
| Melting Point | 98-99 °C | [12] |
| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg | [12] |
| ¹H NMR | Spectrum available | [14] |
| ¹³C NMR | Spectrum available | N/A |
Safety and Handling
Reagent-Specific Precautions
-
Organolithium Reagents (n-BuLi, LDA): These reagents are pyrophoric and will ignite on contact with air and moisture.[15][16][17] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using oven-dried glassware and syringe/cannula techniques.[8][18] Wear a flame-resistant lab coat, safety glasses, and appropriate gloves (nitrile gloves under neoprene gloves are recommended).[15][17] Have a Class D fire extinguisher readily accessible.
-
Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[19][20] It is also toxic if inhaled or ingested. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[21]
-
Halogenated Pyridines: These compounds are generally considered to be toxic and irritants.[22] Avoid inhalation, ingestion, and skin contact. All manipulations should be performed in a fume hood.
General Laboratory Safety
-
Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Perform all reactions in a well-ventilated fume hood.
-
Be aware of the location and proper use of safety equipment, including fire extinguishers, safety showers, and eyewash stations.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthetic protocol detailed in this guide provides a reliable and efficient pathway for the preparation of this compound. By leveraging a nucleophilic aromatic substitution for the initial fluorination and a highly regioselective directed ortho-metalation for the subsequent iodination, this method allows for the controlled synthesis of this valuable and versatile building block. Adherence to the described experimental procedures and safety precautions is paramount for achieving successful and safe outcomes in the laboratory.
References
- 1. lookchem.com [lookchem.com]
- 2. ossila.com [ossila.com]
- 3. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]
- 4. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. echemi.com [echemi.com]
- 13. americanelements.com [americanelements.com]
- 14. This compound(796851-05-3) 1H NMR spectrum [chemicalbook.com]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. njit.edu [njit.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. physics.purdue.edu [physics.purdue.edu]
- 20. nj.gov [nj.gov]
- 21. edvotek.com [edvotek.com]
- 22. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
1H NMR and 13C NMR of 3-Chloro-2-fluoro-4-iodopyridine
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-Chloro-2-fluoro-4-iodopyridine
Abstract
This technical guide provides a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR) characteristics of this compound, a highly substituted heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages high-quality computational NMR prediction methodologies to forecast the ¹H and ¹³C NMR spectra. The guide offers an in-depth interpretation of predicted chemical shifts (δ) and coupling constants (J), grounding the analysis in the fundamental principles of substituent effects on aromatic systems. It is intended to serve as a valuable resource for scientists for structural verification, spectral assignment, and experimental planning.
Introduction and Strategic Context
This compound is a halogen-rich pyridine derivative. Such polysubstituted heterocyclic scaffolds are pivotal building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. The precise arrangement of chloro, fluoro, and iodo substituents on the pyridine ring creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modification through reactions like cross-coupling.
Given its complex substitution pattern, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive, predicted ¹H and ¹³C NMR analysis to aid researchers in the structural elucidation of this compound. The predictions are based on established computational algorithms that correlate structure with extensive databases of experimental data.[1][2]
Molecular Structure and Electronic Effects
The NMR spectrum of a molecule is exquisitely sensitive to its electronic structure. The substituents on the pyridine ring in this compound exert significant and competing electronic effects that dictate the chemical shifts of the remaining ring protons and carbons.
-
Fluorine (C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). It also has a moderate, though often subordinate, electron-donating mesomeric effect (+M) due to its lone pairs. Its primary influence in NMR is the induction of large, predictable through-bond spin-spin couplings to nearby carbon and hydrogen nuclei.
-
Chlorine (C3): Chlorine also exhibits a strong inductive (-I) and a weak mesomeric (+M) effect, withdrawing electron density from the ring.
-
Iodine (C4): Iodine has the weakest inductive effect among the halogens but possesses a notable "heavy atom effect," which can significantly influence the chemical shift of the carbon to which it is attached (C4), often shifting it to a higher field (lower ppm) than expected based on electronegativity alone.
-
Nitrogen (N1): The nitrogen atom in the pyridine ring is inherently electron-withdrawing, lowering the overall electron density of the ring compared to benzene and shifting all ring protons and carbons downfield.
dot
Figure 1: Molecular structure of this compound with IUPAC numbering.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to H-5 and H-6. The primary diagnostic features will be their chemical shifts and their coupling patterns, which arise from both proton-proton and proton-fluorine interactions.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-6 | 8.05 | Doublet of doublets (dd) | ⁴J(H,H) ≈ 5.0 Hz, ⁴J(H,F) ≈ 2.5 Hz |
| H-5 | 7.75 | Doublet (d) | ⁴J(H,H) ≈ 5.0 Hz |
Data predicted using NMRDB.org, which utilizes a combination of HOSE codes and neural networks.[1][3]
Interpretation of Predicted ¹H Spectrum:
-
H-6 Signal (δ ≈ 8.05 ppm): This proton is positioned ortho to the ring nitrogen, which strongly deshields it, placing it furthest downfield. Its multiplicity is predicted as a doublet of doublets (dd). This arises from:
-
A standard ortho coupling to H-5, with a typical coupling constant of ³J(H6,H5) ≈ 5.0 Hz .
-
A four-bond coupling to the fluorine atom at C-2, with a smaller coupling constant of ⁴J(H6,F2) ≈ 2.5 Hz . This type of through-bond coupling is common in fluorinated aromatic systems.
-
-
H-5 Signal (δ ≈ 7.75 ppm): This proton is meta to the ring nitrogen and is therefore expected to be upfield relative to H-6. It is predicted to be a doublet (d), arising solely from the ortho coupling to H-6, ³J(H6,H5) ≈ 5.0 Hz . Any five-bond coupling to the fluorine (⁵J(H5,F2)) is typically too small to be resolved in a standard 1D spectrum.
dot
Figure 2: Key predicted J-coupling interactions for the ¹H NMR spectrum.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom of the pyridine ring. The chemical shifts are heavily influenced by the attached halogens, and the fluorine atom will introduce characteristic C-F splitting patterns.
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C-2 | 158.5 | ¹J(C,F) ≈ 240 Hz |
| C-6 | 149.0 | ³J(C,F) ≈ 4 Hz |
| C-5 | 135.0 | ⁴J(C,F) ≈ 3 Hz |
| C-3 | 125.0 | ²J(C,F) ≈ 20 Hz |
| C-4 | 95.0 | ³J(C,F) ≈ 5 Hz |
Data predicted using NMRDB.org.[2]
Interpretation of Predicted ¹³C Spectrum:
-
C-2 (δ ≈ 158.5 ppm): This carbon is directly bonded to the highly electronegative fluorine atom, causing it to be significantly deshielded and shifted far downfield. It will appear as a large doublet due to the one-bond C-F coupling, ¹J(C,F) , which is predicted to be very large, around 240 Hz . This signal is the most diagnostic feature in the ¹³C spectrum.
-
C-6 (δ ≈ 149.0 ppm): As an α-carbon to the nitrogen, C-6 is inherently downfield. It is expected to show a small three-bond coupling to fluorine, ³J(C,F) .
-
C-5 (δ ≈ 135.0 ppm): This is the only carbon attached to a hydrogen atom (CH). Its chemical shift is less influenced by the substituents compared to the other carbons. A very small four-bond C-F coupling may be observable.
-
C-3 (δ ≈ 125.0 ppm): This carbon is attached to chlorine and is two bonds away from fluorine. It will appear as a doublet with a significant two-bond coupling constant, ²J(C,F) , predicted to be around 20 Hz .
-
C-4 (δ ≈ 95.0 ppm): This carbon is bonded to iodine. The "heavy atom effect" causes significant shielding, shifting the signal substantially upfield to an unusual position for an aromatic carbon. It is also expected to exhibit a small three-bond C-F coupling.
Recommended Experimental Protocol
To validate these predictions, the following experimental protocol is recommended for acquiring high-quality NMR data.
Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the primary solvent due to its excellent solubilizing power for many organic compounds and its single, well-defined residual peak (δ ≈ 7.26 ppm). If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) can be used as the internal standard for chemical shift referencing.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, using the deuterium lock signal as a reference.
For ¹H NMR:
-
Experiment: Standard single-pulse (zg30) experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.
For ¹³C{¹H} NMR:
-
Experiment: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 256 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Conclusion
This guide provides a robust, theory-grounded framework for understanding the ¹H and ¹³C NMR spectra of this compound. The predicted data highlight key diagnostic features, including the downfield shift and complex coupling of H-6, the significant upfield shift of the iodine-bearing C-4, and the characteristic large one-bond C-F coupling for C-2. These detailed predictions, coupled with the provided experimental protocol, offer researchers a reliable roadmap for the empirical analysis and structural confirmation of this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-2-fluoro-4-iodopyridine in Organic Solvents
Introduction
3-Chloro-2-fluoro-4-iodopyridine is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of drug discovery, agrochemical synthesis, and materials science. Its trifunctional substitution pattern offers a versatile scaffold for the development of novel molecules with unique biological and physical properties. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, formulation, and purification processes. This guide provides a comprehensive overview of the physicochemical properties of this compound, theoretical considerations for its solubility, and detailed experimental protocols for its quantitative determination.
Physicochemical Properties of this compound
A foundational understanding of the key physicochemical parameters of this compound is essential for predicting its behavior in different solvent systems. The known properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClFIN | [1] |
| Molecular Weight | 257.43 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 98-99 °C | [1] |
| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [1] |
| Predicted XLogP3 | 2.6 | [1] |
Theoretical Solubility Predictions
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of the solute and the solvent are key determinants of miscibility. This compound possesses a polar pyridine ring, but the presence of three halogen substituents (chloro, fluoro, and iodo) significantly increases its lipophilicity.
The predicted XLogP3 value of 2.6 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit favorable solubility in a range of organic solvents, particularly those with intermediate to low polarity.[1] By examining structurally similar compounds, we can further refine these expectations:
-
Pyridine , the parent heterocycle, is highly soluble in a broad array of organic solvents.[3][4]
-
2-Fluoro-4-iodopyridine is reported to be soluble in methanol.[5]
-
3-Chloro-4-iodopyridine is described as having good solubility in organic solvents.[6]
Based on this collective information, this compound is anticipated to be soluble in common organic solvents such as:
-
Alcohols (e.g., methanol, ethanol)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Ketones (e.g., acetone)
-
Aprotic polar solvents (e.g., dimethyl sulfoxide, dimethylformamide)
It is expected to have lower solubility in non-polar aliphatic hydrocarbon solvents like hexane and heptane.
Experimental Determination of Solubility
For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The Shake-Flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the experimental determination of solubility using the Shake-Flask method.
Detailed Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials (performing the experiment in triplicate for each solvent is recommended for statistical validity). The key is to have undissolved solid remaining at the end of the experiment to ensure that the solution is saturated.
-
Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the settling of excess solid.
-
Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles. Alternatively, the samples can be centrifuged at high speed, and the clear supernatant carefully collected.
-
-
Analysis:
-
Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the original solubility in the chosen solvent, remembering to account for the dilution factor. The solubility is typically expressed in units of g/100 mL or mg/mL.
-
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and direct contact with skin and eyes.[7]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place.[1] Some suppliers recommend storage in an inert atmosphere at 2-8°C.[8] It should be stored away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong theoretical basis suggests good solubility in a range of common organic solvents. This guide provides the necessary theoretical framework and a detailed, practical experimental protocol to enable researchers and drug development professionals to accurately determine its solubility in solvents relevant to their specific applications. Adherence to the outlined safety and handling procedures is paramount to ensure the safe and effective use of this versatile chemical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyridine [chemeurope.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 796851-05-3|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluoro-4-iodopyridine
Introduction: The Strategic Importance of 3-Chloro-2-fluoro-4-iodopyridine in Modern Synthesis
This compound is a polysubstituted heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique arrangement of three distinct halogen atoms on a pyridine core provides a versatile platform for sequential and site-selective functionalization. This guide offers a comprehensive exploration of its reactivity, providing insights into the strategic considerations that underpin its application in the synthesis of complex molecular architectures.
The strategic placement of chloro, fluoro, and iodo substituents dictates a predictable hierarchy of reactivity, enabling chemists to orchestrate a series of transformations with a high degree of control. The iodine atom, being the most labile, serves as the primary handle for palladium-catalyzed cross-coupling reactions.[2] The chlorine atom offers a secondary site for coupling under more forcing conditions, while the fluorine atom, generally more resistant to substitution, can influence the electronic properties of the pyridine ring and enhance the metabolic stability and binding affinity of target molecules.[2] This differential reactivity is the cornerstone of its utility as a scaffold for constructing diverse chemical libraries.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of Functionalization
The iodine atom at the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][3]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for creating biaryl and substituted pyridine structures.[4] In the context of this compound, this reaction is typically employed to introduce aryl, heteroaryl, or alkyl groups at the C4 position.[5][6] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4][7]
Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and selectivity. For electron-rich and sterically unhindered boronic acids, a simple Pd(PPh₃)₄ catalyst may suffice. However, for more challenging substrates, such as electron-deficient or sterically hindered boronic acids, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the rate-determining oxidative addition and reductive elimination steps.[7] The base plays a crucial role in activating the boronic acid for transmetalation.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of alkynyl groups, a valuable motif in medicinal chemistry and materials science.[8][9] This reaction involves the coupling of a terminal alkyne with the aryl iodide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10]
Mechanism and Key Considerations: The reaction proceeds through a dual catalytic cycle. The palladium cycle is similar to that of the Suzuki-Miyaura coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] It is crucial to perform the reaction under anaerobic conditions to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[8]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, diisopropylamine) as the solvent.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, remove the amine base under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. The organic layer is then dried and concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[11][12] This reaction couples an amine with the aryl iodide in the presence of a palladium catalyst and a strong base.[13]
Catalyst and Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[14] Bulky, electron-rich ligands are generally required to promote both the oxidative addition of the aryl halide and the reductive elimination of the resulting arylamine.[15] The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide being commonly employed.[11]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, LHMDS) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring. Monitor the reaction's progress by LC-MS or GC-MS.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry the combined organic phases over anhydrous sulfate, and concentrate. Purify the crude product via flash column chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr) - Leveraging Electronic Effects
The electron-deficient nature of the pyridine ring, further enhanced by the presence of electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr).[16][17] While the iodine at C4 is the primary site for cross-coupling, SNAr reactions can occur, particularly with strong nucleophiles and under forcing conditions. The fluorine at C2 and chlorine at C3 can also be displaced, with the relative reactivity depending on the specific nucleophile and reaction conditions. Generally, SNAr reactions on halopyridines are facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[17][18]
Predicting Regioselectivity: The regioselectivity of SNAr on this compound can be complex. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[16] The relative leaving group ability (I > Br > Cl > F) also plays a significant role. Therefore, while C4 is electronically activated, the excellent leaving group ability of iodine makes it the most probable site for substitution. However, under certain conditions, attack at C2 with displacement of fluoride can be competitive.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., DMSO, NMP).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.5-3.0 equiv) and, if necessary, a base (e.g., K₂CO₃, DBU).
-
Reaction Execution: Heat the mixture to a high temperature (e.g., 100-180 °C) and monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. Purify the product by column chromatography.
Part 3: Directed Ortho-Metalation and Halogen Dance - Advanced Functionalization Strategies
For more intricate molecular designs, advanced strategies such as directed ortho-metalation (DoM) and the halogen dance reaction can be employed.
Directed ortho-Metalation (DoM)
The fluorine atom at the C2 position can act as a directing group for lithiation at the C3 position.[19][20] Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) at low temperatures can lead to deprotonation at C3, generating a lithiated intermediate that can be trapped with various electrophiles.[21][22] However, the presence of the C3-chloro substituent complicates this, and careful optimization of reaction conditions is necessary to achieve selectivity.
Halogen Dance Reaction
Data Presentation
| Reaction Type | Position | Typical Reagents | Key Considerations |
| Suzuki-Miyaura Coupling | C4 | Boronic acids/esters, Pd catalyst, base | Catalyst/ligand choice is crucial for substrate scope.[5][6] |
| Sonogashira Coupling | C4 | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, amine base | Requires anaerobic conditions to prevent alkyne homocoupling.[8][9] |
| Buchwald-Hartwig Amination | C4 | Amines, Pd catalyst, bulky phosphine ligand, strong base | Ligand selection is critical for reaction efficiency.[11][12] |
| Nucleophilic Aromatic Substitution | C4 (primarily) | Strong nucleophiles (amines, alkoxides, thiols) | High temperatures are often required.[17][29] |
| Directed ortho-Metalation | C3 | Strong lithium amide bases (e.g., LDA) | Low temperatures are necessary to control regioselectivity.[19][20] |
| Halogen Dance | Isomerization | Strong bases | Can provide access to alternative substitution patterns.[23][24] |
Visualization of Reactivity
Caption: Reactivity pathways of this compound.
Applications in Drug Discovery and Materials Science
The versatility of this compound makes it a valuable building block in the synthesis of pharmaceuticals and advanced materials.[30] The ability to introduce diverse functionalities allows for the systematic exploration of structure-activity relationships in drug discovery programs. For instance, fluorinated pyridine motifs are found in numerous kinase inhibitors, where the fluorine atom can enhance binding affinity and metabolic stability.[2] The chlorine atom is also a common feature in many approved drugs.[31][32] In materials science, the controlled synthesis of highly substituted pyridines is crucial for developing novel organic light-emitting diodes (OLEDs), polymers, and coatings.[30]
Conclusion
This compound is a powerful and versatile building block for organic synthesis. Its well-defined reactivity profile, characterized by the differential reactivity of its three halogen substituents, allows for a high degree of control in the construction of complex molecules. A thorough understanding of the principles governing its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other advanced transformations is essential for leveraging its full potential in the development of new medicines and materials.
References
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
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- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. uwindsor.ca [uwindsor.ca]
- 21. researchgate.net [researchgate.net]
- 22. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 24. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. chemimpex.com [chemimpex.com]
- 31. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
3-Chloro-2-fluoro-4-iodopyridine, a halogenated pyridine derivative, has emerged as a pivotal intermediate in the realm of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—comprising chloro, fluoro, and iodo groups on the pyridine scaffold—offers a rich platform for selective and diverse chemical transformations. This guide provides an in-depth analysis of its commercial availability, physicochemical properties, a plausible synthetic pathway, and its strategic application in the development of novel therapeutics, particularly in the domain of kinase inhibitors. The strategic placement of these halogens allows for a hierarchical reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions, making it an invaluable tool in the construction of complex, biologically active molecules.[1]
Physicochemical Properties and Identification
-
Chemical Name: this compound
-
CAS Number: 796851-05-3[2]
-
Molecular Formula: C₅H₂ClFIN[1]
-
Molecular Weight: 257.43 g/mol [1]
-
Appearance: Typically a white to off-white solid
| Property | Value | Source |
| Melting Point | 98-99 °C | [2] |
| Boiling Point | 254.8 ± 35.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.129 ± 0.06 g/cm³ (Predicted) | [2] |
| XLogP3 | 2.6 | [2] |
| PSA | 12.9 | [2] |
Commercial Availability and Procurement
This compound is readily available from a range of chemical suppliers specializing in building blocks for research and development. Purity levels typically exceed 95%, with many suppliers offering grades of 99% or higher.[2][3] When procuring this reagent, it is crucial to request a Certificate of Analysis (CoA) to verify purity and identity. While many suppliers indicate the availability of spectroscopic data such as ¹H NMR, ¹³C NMR, and LC-MS, this information should be explicitly requested and reviewed to ensure material quality.[4][5]
Key Suppliers:
-
Shaanxi Kaierkai Pharmaceutical Technology Co., Ltd.[2]
-
HANGZHOU LEAP CHEM CO., LTD.[2]
-
Henan Lihao Chem Plant Limited[2]
-
ChemicalBook[3]
-
Aaron Chemicals[1]
-
BLD Pharm[4]
-
SynHet[5]
-
American Elements[6]
Lead times can vary depending on the supplier and stock availability, but it is generally procurable within a reasonable timeframe for research purposes.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled. The system is purged with dry nitrogen.
-
Formation of the Lithiating Agent: Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise to a solution of diisopropylamine in THF at -78 °C to generate Lithium Diisopropylamide (LDA) in situ.
-
Directed Ortho-Metalation: A solution of 3-chloro-2-fluoropyridine in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours. The fluorine and chlorine substituents direct the deprotonation to the C4 position.
-
Iodination: A solution of iodine (I₂) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to proceed for an additional 1-2 hours at this temperature.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization
While publicly available, verifiable spectroscopic data is limited, chemical suppliers often provide this upon request.[4][5][7] Based on the structure and known chemical shifts of similar compounds, the following are expected spectroscopic characteristics:
-
¹H NMR: The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbon attached to iodine will be significantly shifted to a higher field.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (257.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom.
Applications in Medicinal Chemistry and Drug Discovery
The trifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for selective functionalization through various cross-coupling reactions. The iodine atom is the most reactive site for Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkynyl groups.[9] The chlorine atom can subsequently be targeted under more forcing conditions or via different catalytic systems. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound.[10]
Role in Kinase Inhibitor Synthesis
A significant application of this scaffold is in the development of kinase inhibitors for oncology and other therapeutic areas.[10] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of many kinase inhibitors. The substituents at the 2, 3, and 4 positions can be elaborated to occupy the hydrophobic pockets of the ATP-binding site. While specific examples directly citing this compound are not prevalent in the immediate literature, its utility can be inferred from the widespread use of similarly substituted pyridines in patented kinase inhibitors.[11]
Caption: General scheme for the use of this compound in creating kinase inhibitor scaffolds.
Safety, Handling, and Storage
Hazard Identification
This compound is classified as a hazardous substance. The following GHS hazard statements are associated with this compound and similar structures:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[12]
Conclusion
This compound is a commercially available and highly versatile building block with significant potential in drug discovery and development. Its unique substitution pattern allows for a range of selective chemical modifications, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the field of kinase inhibitors. While a dedicated peer-reviewed synthesis is not readily apparent, a robust synthetic route can be proposed based on established chemical principles. Researchers and scientists utilizing this compound should adhere to strict safety protocols due to its hazardous nature. The continued application of this and similar scaffolds is expected to contribute to the discovery of novel and effective therapeutic agents.
References
- 1. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 796851-05-3 [chemicalbook.com]
- 4. 796851-05-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [synhet.com]
- 6. americanelements.com [americanelements.com]
- 7. This compound(796851-05-3) 1H NMR [m.chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. chemimpex.com [chemimpex.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.ossila.com [downloads.ossila.com]
The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine: An In-depth Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of 3-chloro-2-fluoro-4-iodopyridine, a tri-halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Possessing three distinct halogen atoms—iodine, chlorine, and fluorine—at strategic positions on the pyridine ring, this building block offers a unique platform for sequential and site-selective functionalization. This guide will detail its physicochemical properties, a proposed synthetic pathway, and its exceptional utility in palladium-catalyzed cross-coupling reactions. Particular emphasis is placed on the chemoselective reactivity of the carbon-iodine bond, which serves as a versatile handle for introducing molecular diversity. Detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, alongside a discussion of its application in the synthesis of complex molecular architectures, particularly kinase inhibitors.
Introduction: The Architectural Advantage of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its bioisosteric relationship to a phenyl ring make it a privileged structure in drug design. The strategic placement of multiple, differentiated halogen atoms on this core, as seen in this compound, unlocks a powerful approach for the rapid construction of complex, three-dimensional molecules.
The key to the utility of this compound lies in the differential reactivity of its three carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity follows the general trend of C-I > C-Br > C-Cl, while the C-F bond is typically inert under these conditions. This predictable hierarchy allows for the selective functionalization at the 4-position via the highly reactive C-I bond, while retaining the chloro and fluoro substituents for potential subsequent transformations or for their intrinsic electronic and metabolic effects on the final molecule. The 2-fluoro substituent, in particular, can be crucial for modulating the pKa of the pyridine nitrogen and for forming key interactions within protein binding pockets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis and for the unambiguous characterization of its derivatives.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 796851-05-3 | [1][2][3] |
| Molecular Formula | C₅H₂ClFIN | [1][3] |
| Molecular Weight | 257.43 g/mol | [1][3] |
| Appearance | White to off-white solid/crystal | [4] |
| Melting Point | 98-99 °C | [3][4] |
| Boiling Point (Predicted) | 254.8 ± 35.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 2.129 ± 0.06 g/cm³ | [3] |
Spectroscopic Data
While full spectral data are best obtained from the supplier's Certificate of Analysis, typical expected values are as follows. These are critical for reaction monitoring and product verification.[5][6]
-
¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region, corresponding to the protons at the 5- and 6-positions of the pyridine ring. The coupling between these protons (J-coupling) would be observable.
-
¹³C NMR: The carbon spectrum will display five distinct signals for the five carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached halogens.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at the 2-position. The chemical shift of this signal is a sensitive probe of the electronic environment of the ring.[7][8][9][10]
Synthesis of this compound
Proposed Synthetic Pathway
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 796851-05-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
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- 6. 796851-05-3|this compound|BLD Pharm [bldpharm.com]
- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 3-Chloro-2-fluoro-4-iodopyridine
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This is particularly true in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals. The substrate, 3-Chloro-2-fluoro-4-iodopyridine, is a highly valuable, albeit challenging, building block for drug discovery professionals. Its polyhalogenated nature offers multiple points for diversification, but also demands a nuanced understanding of reactivity to achieve selective functionalization. The fluorine atom can enhance metabolic stability and binding affinity, while the chloro and iodo groups serve as handles for cross-coupling.[3]
This document provides a detailed guide to the selective Suzuki-Miyaura coupling of this compound, focusing on the preferential reaction at the C-4 position. We will delve into the mechanistic rationale behind the selectivity, provide optimized protocols, and discuss critical parameters for successful execution.
Principle of Regioselectivity: Harnessing Halogen Reactivity
The key to selectively functionalizing this compound lies in the differential reactivity of its carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[4][5] This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), where the weaker C-I bond is more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[4][6]
For this compound, the C-I bond is significantly weaker and more polarizable than the C-Cl and C-F bonds. Consequently, with a judicious choice of catalyst and reaction conditions, the palladium(0) catalyst will selectively insert into the C-I bond, leaving the C-Cl and C-F bonds intact for potential subsequent transformations. This inherent reactivity allows for a predictable and high-yielding coupling at the C-4 position.[6]
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, C-I) of the this compound, forming a Pd(II) intermediate.[2]
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) center, displacing the halide.[2][7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[2]
Below is a diagram illustrating this catalytic cycle for the reaction of this compound.
Caption: The Suzuki-Miyaura catalytic cycle for this compound.
Experimental Protocols
The following protocols are designed as a robust starting point for the selective Suzuki coupling at the C-4 position of this compound. Optimization may be necessary for specific boronic acids or esters.
Recommended Reagents and Conditions
| Parameter | Recommended | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf) | Pd(PPh₃)₄ is often effective for reactive C-I bonds. PdCl₂(dppf) is a robust and versatile catalyst for a wide range of Suzuki couplings.[8] |
| Ligand | (If not using a pre-formed complex) PPh₃ | For the highly reactive C-I bond, a simple phosphine ligand like triphenylphosphine is often sufficient. More electron-rich and bulky ligands (e.g., Buchwald ligands) are typically reserved for less reactive C-Cl or C-Br bonds.[9] |
| Base | K₂CO₃ or K₃PO₄ | An aqueous solution of a mild base like potassium carbonate is generally effective for activating the boronic acid for transmetalation.[7] Potassium phosphate can also be used, sometimes offering advantages in challenging couplings. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (3:1:1) | A mixture of an organic solvent and water is standard for Suzuki couplings, ensuring solubility of both the organic and inorganic reagents.[8][10] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[11] |
| Temperature | 80-100 °C | Heating is typically required to ensure a reasonable reaction rate. The specific temperature will depend on the solvent system and the reactivity of the boronic acid.[10] |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask under a positive pressure of the inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, in a 4:1 ratio) via syringe. The reaction concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-substituted-3-chloro-2-fluoropyridine.
-
General Experimental Workflow
Caption: General workflow for the selective Suzuki coupling.
Troubleshooting and Considerations
-
Low or No Conversion: If the reaction fails, consider the quality of the palladium catalyst and ensure a strictly oxygen-free environment. The base may also be a culprit; ensure it is fresh and of good quality. For particularly challenging boronic acids, a more active catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, may be necessary.[9]
-
Side Reactions: The primary side reactions to be aware of are protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. Using a slight excess of the boronic acid and ensuring a thoroughly deoxygenated reaction mixture can help mitigate these issues.[11]
-
Subsequent Couplings: It is important to note that while this protocol is designed for selective coupling at the C-I position, more forcing conditions (e.g., higher temperatures, more active catalyst systems) could potentially lead to a secondary coupling at the C-Cl position.[12] Careful control of reaction time and temperature is crucial to maintain selectivity.
Conclusion
The selective Suzuki-Miyaura coupling of this compound at the C-4 position is a highly achievable and valuable transformation for the synthesis of complex molecules in drug discovery. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds, researchers can predictably install a diverse range of substituents. The protocols and principles outlined in this guide provide a solid foundation for achieving high yields and clean conversions, enabling the efficient generation of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Heterocycle: A Guide to Synthesizing Substituted Pyridines from 3-Chloro-2-fluoro-4-iodopyridine
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
In the landscape of medicinal chemistry and drug development, substituted pyridine rings are privileged scaffolds, forming the core of numerous therapeutic agents. Their prevalence stems from their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and provide a scaffold for three-dimensional diversification. The strategic functionalization of the pyridine ring is therefore a cornerstone of modern synthetic chemistry.
3-Chloro-2-fluoro-4-iodopyridine emerges as a pre-eminently versatile starting material. Its unique arrangement of three distinct halogen atoms—iodine, chlorine, and fluorine—offers a tiered reactivity profile that allows for a programmed, sequential, and regioselective introduction of diverse functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the differential reactivity of this powerful building block. We will delve into the mechanistic underpinnings of selective transformations and provide detailed, field-proven protocols for key synthetic operations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Pillar 1: The Principle of Regioselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is well-established and dictates the sequence of functionalization.[1]
-
C-I Bond (Position 4): The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a palladium(0) catalyst. This makes the C-4 position the primary site for initial functionalization under mild cross-coupling conditions.
-
C-Cl Bond (Position 3): The carbon-chlorine bond is significantly more robust and requires more forcing conditions (e.g., specialized ligands, higher temperatures) to react. This allows for its preservation while the C-4 iodo group is selectively functionalized.
-
C-F Bond (Position 2): The carbon-fluorine bond is generally inert to palladium-catalyzed cross-coupling conditions. However, the fluorine atom at the C-2 position, being ortho to the ring nitrogen, activates this position for Nucleophilic Aromatic Substitution (SNAr) .
This tiered reactivity allows for a divergent synthetic strategy, as illustrated below.
Caption: Divergent synthetic pathways from this compound.
Pillar 2: Palladium-Catalyzed Cross-Coupling at the C-4 Position
The initial and most selective transformation involves the palladium-catalyzed cross-coupling at the C-4 iodo position. Standard conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions can be employed with high regioselectivity.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the pyridine C-4 position and a wide range of boronic acids or esters.[2][3][4]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for this transformation. For more challenging couplings, or to achieve lower catalyst loadings, pre-catalysts like XPhos Pd G2 can be employed.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[4] Aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used and offer a good balance of reactivity and functional group tolerance.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-4-(phenyl)pyridine
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 257.44 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 |
| 1,2-Dimethoxyethane (DME) | - | 10 mL | - |
| Water | - | 2.5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add the degassed solvent mixture (DME/Water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3-chloro-2-fluoropyridine.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling provides a powerful method for installing alkynyl functionalities, which are valuable handles for further chemistry or as components of bioactive molecules.[5][6][7] The reaction is typically co-catalyzed by palladium and copper(I).[6]
Causality Behind Experimental Choices:
-
Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] This dual catalytic cycle allows the reaction to proceed under mild conditions.[5]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the HI byproduct and act as a solvent.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5]
Experimental Protocol: Synthesis of 3-Chloro-2-fluoro-4-(phenylethynyl)pyridine
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 257.44 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture for 10 minutes at room temperature.
-
Slowly add phenylacetylene (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-alkynyl-3-chloro-2-fluoropyridine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide variety of amines with aryl halides.[8][9][10][11]
Causality Behind Experimental Choices:
-
Ligand: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides. For the C-4 iodo position, a standard ligand like BINAP may suffice. However, for the subsequent, more challenging C-3 chloro-amination, a more electron-rich and sterically hindered ligand such as XPhos or BrettPhos is often required to facilitate the rate-limiting oxidative addition step.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[9]
-
Pre-catalyst: Using a pre-catalyst, such as XPhos Pd G3, can improve reproducibility and activity by ensuring the efficient in situ generation of the active Pd(0) species.
Experimental Protocol: Synthesis of 4-Morpholino-3-chloro-2-fluoropyridine
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| This compound | 257.44 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| XPhos Pd G3 | 869.23 | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure:
-
In a glovebox, add this compound (1.0 equiv), XPhos Pd G3 pre-catalyst (0.02 equiv), and sodium tert-butoxide (1.4 equiv) to a vial.
-
Add anhydrous toluene, followed by morpholine (1.2 equiv).
-
Seal the vial and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 2-18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate, and filter through a plug of silica gel, eluting with further ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired 4-amino-3-chloro-2-fluoropyridine product.
Pillar 3: Sequential Functionalization and Nucleophilic Aromatic Substitution (SNAr)
Once the C-4 position has been functionalized, the remaining chloro and fluoro substituents become targets for further diversification.
Sequential Cross-Coupling at the C-3 Chloro Position
The C-3 chloro group can undergo a second Buchwald-Hartwig amination or Suzuki coupling, though this typically requires more forcing conditions than the initial C-4 coupling. The use of highly active catalysts, such as those based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos), is often necessary.[10]
Key Consideration: The electronic nature of the substituent installed at C-4 can influence the reactivity of the C-3 chloro group. Electron-donating groups at C-4 may decrease the reactivity of the C-3 position towards oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Fluoro Position
The fluorine atom at C-2 is activated towards SNAr by the electron-withdrawing effect of the pyridine nitrogen.[12] This allows for the introduction of O-, N-, and S-based nucleophiles.
Causality Behind Experimental Choices:
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.
-
Nucleophile: Strong nucleophiles are typically required. The reaction is often facilitated by a base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile, increasing its reactivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophile salt, leaving a "naked" and highly reactive anion.
Experimental Protocol: Synthesis of 4-Phenyl-3-chloro-2-(methoxy)pyridine
Caption: Experimental workflow for SNAr reaction.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
|---|---|---|---|
| 4-Phenyl-3-chloro-2-fluoropyridine | 207.63 | 1.0 | 1.0 |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 1.5 | 1.5 |
| Methanol | 32.04 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 10 mL | - |
Procedure:
-
To a flame-dried flask under an inert atmosphere, add sodium hydride (1.5 equiv).
-
Add anhydrous DMF and cool the suspension to 0 °C.
-
Slowly add methanol (1.5 equiv) dropwise. Stir for 20 minutes at 0 °C to form sodium methoxide in situ.
-
Add a solution of 4-phenyl-3-chloro-2-fluoropyridine (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 50 °C) may be required.
-
Once complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a uniquely powerful and versatile building block for the synthesis of highly substituted pyridines. By understanding and exploiting the inherent reactivity hierarchy of its three distinct halogen atoms, chemists can devise logical and efficient synthetic routes to complex molecular targets. The protocols outlined in this application note provide a robust starting point for the selective functionalization of this scaffold via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. This strategic approach opens the door to the rapid generation of diverse pyridine libraries, accelerating discovery in medicinal chemistry and materials science.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. research.rug.nl [research.rug.nl]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 3-Chloro-2-fluoro-4-iodopyridine
Introduction: Navigating the Synthesis of Highly Functionalized Aminopyridines
Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, frequently forming the core of a wide array of functional molecules.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh conditions and exhibit limited functional group tolerance.[3][4] This reaction, catalyzed by palladium complexes, facilitates the coupling of amines with aryl and heteroaryl halides.[5]
The selective functionalization of polyhalogenated heteroaromatics presents a unique synthetic challenge and opportunity. The ability to selectively aminate one position while leaving other halogens intact allows for subsequent, orthogonal transformations, thereby enabling the rapid construction of complex molecular architectures. The substrate of interest, 3-Chloro-2-fluoro-4-iodopyridine, possesses three distinct halogen atoms, each with a different propensity to undergo oxidative addition to a palladium(0) catalyst. This application note provides a comprehensive guide and a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-4 position.
Principle of Regioselectivity: Harnessing Halogen Reactivity Trends
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily governed by the relative strengths of the carbon-halogen bonds. This, in turn, dictates the ease of the initial oxidative addition step in the catalytic cycle. The generally accepted order of reactivity for halogens in this transformation is:
I > Br > Cl > F [6]
For this compound, the carbon-iodine (C-I) bond is the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst. By carefully controlling the reaction conditions, it is possible to achieve highly selective amination at the 4-position, leaving the more robust chloro and fluoro substituents untouched for potential downstream functionalization. This inherent reactivity difference provides a powerful tool for the strategic, stepwise synthesis of polysubstituted pyridines.
Catalytic Cycle of the Buchwald-Hartwig Amination
The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle.[3][7][8] It commences with the active Pd(0) species undergoing oxidative addition to the aryl halide. The subsequent steps involve association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Regioselective Amination of this compound
This protocol provides a general procedure for the selective amination at the C-4 position. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific amine substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (Primary or Secondary) | Reagent Grade | Commercially Available |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Commercially Available |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand Grade | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Schlenk tube or microwave vial | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Inert atmosphere (Argon or Nitrogen) | High Purity | --- |
Reaction Setup and Procedure:
Caption: General experimental workflow for the amination.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Addition of Reactants: To the same vessel, add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add anhydrous toluene to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Discussion: Rationale for Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Selection: The combination of a palladium source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand is crucial for an efficient catalytic cycle.[9] XPhos is a member of the Buchwald family of biarylphosphine ligands and is known to be highly effective for a broad range of C-N cross-coupling reactions, including those involving challenging substrates like heteroaryl halides.[10][11] The steric bulk of XPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step.[12] For particularly challenging couplings, other ligands from the Buchwald (e.g., RuPhos, BrettPhos) or Hartwig (e.g., Josiphos) series could be screened.[10][13] The use of pre-catalysts, which are air- and moisture-stable Pd(II) complexes that readily form the active Pd(0) species in situ, can also lead to more reproducible results.[14]
-
The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate prior to reductive elimination.[15] Sodium tert-butoxide (NaOtBu) is a commonly used and highly effective base for this purpose.[7] For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may necessitate higher reaction temperatures.[5][7]
-
Solvent Considerations: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene is a standard solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve a wide range of organic substrates.[16] Other common solvents include dioxane and THF.[17] It is important to note that for reactions involving aryl iodides, the choice of solvent can be particularly critical, as the iodide salt byproduct can sometimes inhibit the catalyst.[7][8]
Troubleshooting and Potential Challenges
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with complex substrates.
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. Ensure anhydrous and anaerobic conditions. |
| Poorly reactive amine | Increase reaction temperature and/or time. Screen alternative, more electron-rich and sterically hindered ligands. | |
| Formation of side products (e.g., hydrodehalogenation) | Unproductive side reactions | Optimize the ligand-to-palladium ratio. Lower the reaction temperature. |
| Catalyst inhibition | Iodide byproduct | While less common with modern ligands, if suspected, screening different solvents may be beneficial.[18] |
| Difficulty with volatile amines | Loss of reagent | Conduct the reaction in a sealed tube or under pressure.[19] |
Conclusion
The Buchwald-Hartwig amination provides a highly effective and regioselective method for the synthesis of 4-amino-3-chloro-2-fluoropyridine derivatives. The pronounced difference in the reactivity of the carbon-halogen bonds in this compound allows for selective functionalization at the C-4 position, opening avenues for the efficient synthesis of complex, polysubstituted pyridines. The protocol and guidelines presented in this application note offer a solid foundation for researchers in drug discovery and materials science to successfully employ this powerful transformation.
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Arylamine synthesis by amination (arylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. youtube.com [youtube.com]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
regioselective functionalization of 3-Chloro-2-fluoro-4-iodopyridine
An Application Guide to the Regioselective Functionalization of 3-Chloro-2-fluoro-4-iodopyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of this compound, a versatile and highly valuable building block in modern synthetic chemistry. The distinct electronic properties and bond strengths of the iodo, fluoro, and chloro substituents allow for a predictable and sequential modification of the pyridine core. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this molecule's orthogonal reactivity. We will explore palladium-catalyzed cross-coupling reactions at the C4-iodo position, nucleophilic aromatic substitution (SNAr) at the C2-fluoro position, and strategies for late-stage functionalization of the C3-chloro position.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely control the substitution pattern on the pyridine ring is paramount for tuning a molecule's physicochemical properties, biological activity, and metabolic stability. This compound emerges as a particularly powerful synthetic intermediate due to its three distinct halogen atoms, each offering a unique handle for chemical transformation. The inherent differences in their reactivity enable a highly regioselective and stepwise approach to constructing complex, tri-substituted pyridine derivatives.
The Principle of Orthogonal Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its three halogen substituents. A clear hierarchy exists, allowing for selective functionalization at one position while leaving the others intact for subsequent transformations.
-
Position 4 (Iodo): The carbon-iodine bond is the weakest among the three carbon-halogen bonds. This makes the C4 position the primary site for reactions involving oxidative addition, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It is also the most susceptible to metal-halogen exchange with organolithium reagents.[1][2]
-
Position 2 (Fluoro): The fluorine atom at the C2 position is strongly activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[3][4][5] The C-F bond's high strength makes it resistant to oxidative addition under conditions that cleave C-I or C-Br bonds.
-
Position 3 (Chloro): The carbon-chlorine bond is the most robust of the three. It is significantly less reactive in both palladium-catalyzed cross-coupling and SNAr reactions under standard conditions.[6][7] Functionalization at this site typically requires more forcing conditions, specialized catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), or prior conversion via metallation.
This predictable reactivity hierarchy forms the basis of a powerful synthetic strategy.
Caption: Hierarchical reactivity of this compound.
Protocols for Regioselective Functionalization
The following protocols are presented as robust starting points. Researchers should perform small-scale trials to optimize conditions for their specific substrates.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling
This protocol details the selective formation of a C-C bond at the C4 position, leveraging the high reactivity of the C-I bond. This reaction should be performed under an inert atmosphere.
Rationale: The choice of a standard palladium catalyst like Pd(PPh₃)₄ is sufficient for the highly reactive C-I bond. The conditions are mild enough to leave the C-Cl and C-F bonds untouched. A weak inorganic base like K₂CO₃ is effective and minimizes side reactions.
Table 1: Reagents for C4-Selective Suzuki Coupling
| Reagent | Amount (1 mmol scale) | Moles (mmol) | Role |
| This compound | 273.5 mg | 1.0 | Starting Material |
| Arylboronic Acid | 1.2 eq | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 3-5 mol% (35-58 mg) | 0.03-0.05 | Catalyst |
| K₂CO₃ (anhydrous) | 2.0 eq | 2.0 | Base |
| 1,4-Dioxane / H₂O | 8 mL / 2 mL (4:1 v/v) | - | Solvent |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic phase with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: C2-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol is designed for the functionalization of the C4-substituted product from Protocol 1. It targets the C2-fluoro position with an amine nucleophile.
Rationale: The C2-fluoro position is highly activated for SNAr. A polar aprotic solvent like DMSO or NMP is used to solvate the nucleophile and accelerate the reaction. A base is required to deprotonate the nucleophile (if it's a primary/secondary amine) or to act as an acid scavenger.
Table 2: Reagents for C2-Selective SNAr with an Amine
| Reagent | Amount (1 mmol scale) | Moles (mmol) | Role |
| 4-Aryl-3-chloro-2-fluoropyridine | 1.0 eq | 1.0 | Starting Material |
| Amine Nucleophile (R₂NH) | 1.5 eq | 1.5 | Nucleophile |
| K₂CO₃ or DIPEA | 2.0-3.0 eq | 2.0-3.0 | Base |
| DMSO (anhydrous) | 5 mL | - | Solvent |
Step-by-Step Methodology:
-
In an oven-dried vial, dissolve the 4-aryl-3-chloro-2-fluoropyridine substrate in anhydrous DMSO.
-
Add the amine nucleophile, followed by the base (K₂CO₃ or DIPEA).
-
Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (2 x 15 mL), dry over Na₂SO₄, and concentrate.
-
Purify the crude material by column chromatography or recrystallization.
Protocol 3: C4-Selective Sonogashira Coupling
This protocol achieves C-C bond formation between the C4-iodo position and a terminal alkyne. It is a powerful method for introducing sp-hybridized carbon atoms.[8][9]
Rationale: The Sonogashira reaction relies on a dual catalytic system of palladium and copper(I).[8] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst activates the alkyne. An amine base like triethylamine (TEA) or diisopropylamine (DIPA) serves as both the base and, often, the solvent.
Table 3: Reagents for C4-Selective Sonogashira Coupling
| Reagent | Amount (1 mmol scale) | Moles (mmol) | Role |
| This compound | 273.5 mg | 1.0 | Starting Material |
| Terminal Alkyne | 1.1-1.5 eq | 1.1-1.5 | Coupling Partner |
| Pd(PPh₃)₂Cl₂ | 2 mol% (14 mg) | 0.02 | Pd Catalyst |
| Copper(I) Iodide (CuI) | 4 mol% (7.6 mg) | 0.04 | Co-catalyst |
| Triethylamine (TEA) or DIPA | 5-10 mL | - | Base and Solvent |
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed amine solvent (TEA or DIPA) via syringe, followed by the terminal alkyne.
-
Stir the reaction at room temperature. For less reactive alkynes, gentle heating (40-60 °C) may be required.
-
Monitor the reaction by TLC or LC-MS (typically 2-8 hours).
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the organic solution with saturated aqueous NH₄Cl solution and then brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
A Strategic Workflow for Sequential Functionalization
The true synthetic power of this compound is realized through sequential reactions. The following workflow illustrates a logical path to a fully substituted pyridine.
Caption: A strategic workflow for sequential pyridine functionalization.
Conclusion
This compound is a preeminent building block for the synthesis of complex, polysubstituted pyridines. By understanding and exploiting the orthogonal reactivity of its halogen substituents, chemists can devise efficient and highly regioselective synthetic routes. The protocols and strategies outlined in this guide serve as a foundation for the application of this versatile molecule in pharmaceutical discovery, materials science, and beyond. Careful optimization and substrate-specific adjustments will be key to achieving success in the laboratory.
References
- 1. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Precision in Agrochemical Design
The development of modern crop protection agents is an exercise in molecular precision. The goal is to create molecules with high efficacy against target pests, minimal off-target effects, and favorable environmental profiles. Pyridine-based compounds have long been a cornerstone of agrochemical research, forming the backbone of numerous successful herbicides, fungicides, and insecticides.[1][2] The strategic incorporation of halogen atoms into the pyridine scaffold is a key strategy for modulating a molecule's biological activity, metabolic stability, and binding affinity to target proteins.[3]
3-Chloro-2-fluoro-4-iodopyridine is a highly functionalized building block that offers synthetic chemists a powerful tool for the construction of complex, polysubstituted pyridine derivatives.[4][5] Its unique arrangement of three different halogen atoms—each with distinct reactivity profiles—allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the preparation of next-generation arylpicolinate herbicides.
Core Principles: Exploiting Differential Halogen Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl.[6] This predictable hierarchy allows for the selective functionalization of the pyridine ring.
In the context of this compound, the carbon-iodine bond at the 4-position is the most labile and, therefore, the primary site for initial cross-coupling reactions. The chloro and fluoro substituents at the 3- and 2-positions, respectively, are significantly less reactive under typical cross-coupling conditions and will remain intact. This allows for the introduction of a wide range of substituents at the 4-position, which is often a key determinant of biological activity in many agrochemicals.
Application Focus: Synthesis of Arylpicolinate Herbicides
The arylpicolinate class of herbicides, which includes commercially significant compounds like Halauxifen-methyl and Florpyrauxifen-benzyl, are synthetic auxins that are highly effective against a broad spectrum of broadleaf weeds.[7][8][9] The core structure of these herbicides features a substituted picolinic acid moiety linked to an aryl group. The synthesis of these complex molecules often relies on a key Suzuki-Miyaura cross-coupling reaction to form the biaryl linkage.[7][10]
While existing patents describe various routes to these molecules, this compound represents a versatile starting material for the synthesis of novel analogs of these herbicides. The following sections will detail a representative synthetic workflow.
Visualizing the Synthetic Strategy
The overall synthetic workflow can be visualized as a multi-step process that leverages selective cross-coupling and subsequent functional group manipulations.
Caption: Synthetic workflow for an arylpicolinate herbicide analog.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a key intermediate and its subsequent conversion to an arylpicolinate herbicide analog, starting from this compound.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
This protocol describes the selective cross-coupling of an arylboronic acid with this compound at the C-4 position. The choice of the arylboronic acid is critical as the substituents on this ring will significantly influence the herbicidal activity of the final product.[11]
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |
| Potassium Carbonate (anhydrous) | ≥99% | Commercially Available |
| 1,4-Dioxane (anhydrous) | ≥99.8% | Commercially Available |
| Water (degassed) | HPLC Grade | --- |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | --- | Lab Prepared |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add this compound (2.57 g, 10.0 mmol, 1.0 equiv.), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (2.47 g, 12.0 mmol, 1.2 equiv.), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst and Solvent Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 5 mol%). Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (2 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoropyridine as a solid.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Isolated Yield (%) | Purity (by HPLC) |
| 4-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoropyridine | 2.94 | 80-90% | >98% |
Causality of Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings.[6]
-
Base: Potassium carbonate is an effective base for activating the boronic acid and facilitating the transmetalation step.[12]
-
Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic and inorganic reagents. Degassing the water is crucial to prevent oxidation of the palladium(0) catalyst.
-
Temperature: Heating to 90 °C provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without promoting significant side reactions.
Protocol 2: Directed Ortho-metalation and Carboxylation
This protocol describes the introduction of a carboxylic acid group at the C-6 position of the pyridine ring, a key step in forming the picolinic acid scaffold. This is achieved through a directed ortho-metalation followed by quenching with carbon dioxide.
Materials:
| Reagent/Material | Grade | Supplier |
| 4-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoropyridine | From Protocol 1 | --- |
| Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene) | --- | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Carbon Dioxide (dry ice or gas) | --- | Commercially Available |
| Hydrochloric Acid (1 M) | ACS Grade | Commercially Available |
| Diethyl Ether | ACS Grade | Commercially Available |
Procedure:
-
Reaction Setup: To an oven-dried 250 mL three-necked flask equipped with a thermometer and an argon inlet, add the 4-aryl-3-chloro-2-fluoropyridine from Protocol 1 (2.94 g, 10.0 mmol, 1.0 equiv.) and dissolve it in anhydrous THF (80 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add the LDA solution (6.0 mL, 12.0 mmol, 1.2 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting dark solution at -78 °C for 1 hour.
-
Carboxylation: Quench the reaction by adding crushed dry ice pellets in portions or by bubbling dry CO2 gas through the solution for 30 minutes. Allow the mixture to slowly warm to room temperature overnight.
-
Work-up: Quench the reaction with 1 M HCl (50 mL) and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can often be used in the next step without further purification or can be purified by recrystallization.
Expected Yield and Purity:
| Product | Theoretical Yield (g) | Typical Isolated Yield (%) | Purity (by NMR) |
| 6-(4-chloro-2-fluoro-3-methoxyphenyl)-3-chloro-2-fluoro-4-pyridinecarboxylic acid | 3.38 | 75-85% | >95% |
Causality of Experimental Choices:
-
Base: LDA is a strong, non-nucleophilic base capable of deprotonating the C-6 position of the pyridine ring, which is activated by the adjacent nitrogen atom and the fluorine at C-2.
-
Temperature: The low temperature of -78 °C is critical to ensure the kinetic deprotonation at the desired position and to prevent side reactions.
-
Quenching: Dry ice serves as the source of CO2 to form the carboxylate anion upon reaction with the lithiated intermediate.
Subsequent Transformations
The resulting picolinic acid can then be converted to the final agrochemical through standard organic chemistry techniques, such as:
-
Esterification: Reaction with an alcohol (e.g., methanol or benzyl alcohol) under acidic conditions to form the corresponding ester (e.g., Halauxifen-methyl or Florpyrauxifen-benzyl).[7][8]
-
Amination: If required, an amino group can be introduced at the 4-position of the picolinate intermediate, as described in various patents for the synthesis of Halauxifen-methyl and related compounds.[13][14]
Conclusion
This compound is a strategically designed building block that offers significant advantages in the synthesis of complex agrochemicals. Its well-defined hierarchy of halogen reactivity allows for precise and selective functionalization of the pyridine core. The protocols outlined in this guide demonstrate a practical and efficient pathway to arylpicolinate herbicide analogs, highlighting the power of site-selective cross-coupling reactions. By understanding and exploiting the unique chemical properties of this versatile intermediate, researchers can accelerate the discovery and development of novel and effective crop protection solutions.
References
- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Florpyrauxifen benzyl | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]
- 8. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apvma.gov.au [apvma.gov.au]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 12. florpyrauxifen-benzyl synthesis - chemicalbook [chemicalbook.com]
- 13. WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates - Google Patents [patents.google.com]
- 14. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 3-Chloro-2-fluoro-4-iodopyridine
Introduction: The Strategic Value of 3-Chloro-2-fluoro-4-iodopyridine
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound has emerged as a uniquely valuable building block due to its trifunctionalized pyridine core. The presence of three distinct halogen atoms—iodine, chlorine, and fluorine—at strategic positions offers a platform for highly selective, sequential, and diverse chemical modifications.
The utility of this reagent is rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most labile and readily undergoes oxidative addition to a palladium(0) center, followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically inert under these conditions.[1] This predictable hierarchy allows chemists to perform site-selective transformations, introducing a variety of substituents at the 4-position while retaining the other halogens for subsequent manipulations. This guide provides an in-depth exploration of key palladium-catalyzed reactions with this versatile substrate, complete with detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
Core Principle: Regioselectivity in Cross-Coupling
The success of sequential functionalization of polyhalogenated heterocycles hinges on predictable regioselectivity.[2][3][4] For this compound, the reactivity towards palladium(0) catalysts follows a well-established trend based on carbon-halogen bond dissociation energies: C-I > C-Br > C-Cl >> C-F .
This principle dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C4-iodo position under standard conditions, leaving the C3-chloro and C2-fluoro positions intact. This selective activation is the cornerstone of its application, enabling precise molecular construction.
Caption: Hierarchical reactivity of C-X bonds in this compound.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyridines
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[5][6][7][8] It offers excellent functional group tolerance and typically proceeds with high yields, making it a cornerstone of biaryl synthesis.[8][9] When applied to this compound, it provides a direct route to 4-aryl-3-chloro-2-fluoropyridines.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the highly reactive C-I bond to the Pd(0) catalyst.[6] This is followed by transmetalation, where the organic group from the activated boronic acid (in the presence of a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with Phenylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 257.44 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (257 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol).
-
Reagent Addition: Add sodium carbonate (318 mg, 3.0 mmol) and Pd(PPh₃)₄ (35 mg, 0.03 mmol).
-
Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-chloro-2-fluoro-4-phenylpyridine.
Troubleshooting
-
Low Yield: Ensure solvents are thoroughly degassed to prevent catalyst deactivation. The quality of the boronic acid is crucial; consider using freshly opened or purified material.
-
Homocoupling of Boronic Acid: This suggests the presence of oxygen. Improve degassing procedures.
-
Protodeboronation: The boronic acid is reacting with residual water/protons instead of transmetalating. Ensure the base is anhydrous and of good quality.
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyridines
The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[10][12] It provides a direct pathway to introduce alkynyl functionalities, which are valuable handles for further chemistry, such as click reactions or cyclizations.
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles.[10] In the palladium cycle, oxidative addition of the C-I bond to Pd(0) occurs first. In the copper cycle, the copper(I) salt reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from the resulting palladium complex yields the 4-alkynylpyridine product and regenerates the Pd(0) catalyst.[10]
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines the coupling of this compound with Phenylacetylene.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 257.44 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 (2 mol%) |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 (4 mol%) |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Procedure
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (257 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Atmosphere Exchange: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Alkyne Addition: Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3-chloro-2-fluoro-4-(phenylethynyl)pyridine.[13]
Troubleshooting
-
Glaser Coupling (Alkyne Homocoupling): This side reaction is promoted by oxygen. Ensure the reaction is strictly anaerobic.
-
Incomplete Reaction: The copper co-catalyst may be inactive. Use freshly opened, high-purity CuI. Ensure the amine base is dry.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyridines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine.[14][15] This transformation has become indispensable for synthesizing aryl amines, which are prevalent structures in pharmaceuticals.[16] The reaction typically requires a palladium source, a phosphine ligand, and a strong, non-nucleophilic base.
Mechanistic Rationale
The catalytic cycle is initiated by the oxidative addition of the C-I bond to the Pd(0) complex.[17] The resulting Pd(II) complex coordinates with the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[14][17] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often giving the best results by promoting the reductive elimination step.[18]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol details the coupling of this compound with Morpholine.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 257.44 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 (3 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 10 mL | - |
Procedure
-
Glovebox Setup: Inside a nitrogen-filled glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), Xantphos (17.4 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.
-
Reagent Addition: Add this compound (257 mg, 1.0 mmol).
-
Solvent and Amine: Add anhydrous toluene (10 mL) followed by morpholine (0.105 mL, 1.2 mmol).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the desired 4-(morpholino)-3-chloro-2-fluoropyridine.[13]
Troubleshooting
-
Hydrodehalogenation: The aryl halide is reduced to an arene. This can be caused by moisture or β-hydride elimination. Ensure anhydrous conditions and that the ligand choice is appropriate.
-
Low Reactivity: The base may not be strong enough or may be of poor quality. NaOtBu and K₃PO₄ are common choices.[17] Ligand choice is critical; screen different ligands if yields are low.
Visualizing the Experimental Workflow
A standardized workflow is crucial for reproducibility in palladium-catalyzed reactions. The following diagram outlines the key stages from preparation to analysis.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex substituted pyridines. Its well-defined reactivity hierarchy enables chemists to leverage palladium catalysis for site-selective functionalization at the C4 position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are just a few examples of the powerful transformations that can be employed. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to incorporate this valuable reagent into their synthetic programs, facilitating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
- 16. research.rug.nl [research.rug.nl]
- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 3-Chloro-2-fluoro-4-iodopyridine Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in reactions with 3-Chloro-2-fluoro-4-iodopyridine. It offers troubleshooting guides and frequently asked questions (FAQs) to navigate the common and complex purification challenges associated with its reaction products.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science due to its distinct reactivity at three different halogenated positions. The iodine at the 4-position is the most labile, making it ideal for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. However, the purification of the resulting substituted pyridine derivatives can be challenging due to the presence of closely related impurities, the basic nature of the pyridine core, and potential side reactions. This guide is designed to provide practical, experience-driven solutions to these purification hurdles.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of your reaction products.
Issue 1: Difficulty in Removing Unreacted this compound
Question: My crude NMR shows a significant amount of unreacted this compound. Standard silica gel chromatography with Hexane/Ethyl Acetate is not providing good separation. What should I do?
Answer: This is a common issue as the starting material and the desired product can have similar polarities, especially if the coupled group is non-polar. Here are several strategies to address this:
-
Optimize Chromatography Conditions:
-
Solvent System Modification: Instead of a standard Hexane/Ethyl Acetate gradient, consider using a solvent system with a different selectivity. Aromatic solvents like toluene can sometimes improve the separation of aromatic compounds. A gradient of Toluene/Acetone or Toluene/Ethyl Acetate might be effective.
-
Additive for Basic Compounds: The basicity of the pyridine nitrogen can cause tailing on silica gel, leading to poor separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape and resolution.[1]
-
Alternative Stationary Phases: If standard silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying basic compounds. Reversed-phase chromatography (C18) is another powerful option, especially if your product is sufficiently non-polar.
-
-
Chemical Quenching of Starting Material:
-
If your product is stable to basic conditions, you can selectively react the starting material. For instance, a mild nucleophile that reacts preferentially with the iodopyridine could be added post-reaction to convert it into a more polar species that is easier to separate.
-
-
Acid-Base Extraction:
-
Leverage the basicity of the pyridine ring. Dissolve the crude mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl).[2][3] Your product and the starting material will be protonated and move to the aqueous layer. Unreacted non-basic starting materials from the coupling partner (like boronic acids) will remain in the organic layer. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) and extract your pyridines back into an organic solvent. This is an effective way to remove non-basic impurities.
-
Issue 2: Presence of Homocoupled Byproduct from the Coupling Partner
Question: I am performing a Suzuki coupling and see a significant amount of the homocoupled dimer of my boronic acid in the crude product. How can I remove this?
Answer: Homocoupling is a frequent side reaction in Suzuki couplings, especially if the reaction conditions are not optimal (e.g., presence of oxygen).[4] Here's how to tackle this:
-
Crystallization: If your desired product is a solid, recrystallization is often the most effective method for removing homocoupled byproducts. The difference in crystal lattice energy between your product and the symmetrical dimer can lead to excellent purification. Experiment with different solvent systems, such as Ethanol/Water, Hexane/Ethyl Acetate, or Toluene.[5]
-
Chromatography:
-
Homocoupled products are typically much less polar than the desired cross-coupled product. A well-optimized flash chromatography protocol should be able to separate them.[6] Pay close attention to your TLC analysis to find a solvent system that gives good separation (a ΔRf of >0.2 is ideal).
-
-
Preventative Measures:
-
Ensure your reaction is thoroughly degassed to minimize oxygen, which promotes homocoupling.
-
Use the correct stoichiometry of reagents. An excess of the boronic acid can sometimes lead to increased homocoupling.
-
Issue 3: Dehalogenation of the Product or Starting Material
Question: My mass spectrometry analysis indicates the presence of byproducts where the chlorine or iodine has been replaced by hydrogen. What causes this and how can I purify my desired product?
Answer: Dehalogenation is a known side reaction, particularly for aryl iodides and chlorides, and can be promoted by certain catalysts and reaction conditions.[7][8]
-
Understanding the Cause:
-
Purification Strategies:
-
High-Resolution Chromatography: The dehalogenated byproduct will have a very similar polarity to your desired product, making separation by standard chromatography challenging. High-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (prep-TLC) might be necessary.
-
Recrystallization: If your product is crystalline, fractional crystallization could be effective. The subtle differences in molecular shape and polarity between the halogenated and dehalogenated compounds can sometimes be exploited for separation.
-
-
Minimizing Dehalogenation:
-
Use high-purity, anhydrous solvents and reagents.
-
Carefully select your catalyst and ligand system. Some ligands are more prone to promoting dehalogenation than others.
-
Optimize the reaction temperature and time; prolonged reaction times can increase the likelihood of side reactions.
-
Issue 4: Tailing and Poor Peak Shape during Chromatography
Question: My product streaks badly on the silica gel column, leading to broad fractions and low purity. What is happening?
Answer: Tailing of basic compounds like pyridines on silica gel is a classic problem. The acidic silanol groups on the silica surface strongly interact with the basic nitrogen of the pyridine, causing poor chromatographic performance.[1]
Solutions:
-
Use a Basic Modifier: As mentioned in Issue 1, adding a small amount of a base like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your eluent will neutralize the acidic sites on the silica gel and dramatically improve peak shape.[1]
-
Pre-treat the Silica: You can wash your silica gel with the eluent containing the basic modifier before packing the column.
-
Switch to a Different Stationary Phase: Neutral or basic alumina can be excellent alternatives to silica gel for purifying basic compounds. Reversed-phase (C18) silica is also an option where tailing is less of an issue.
Experimental Protocols
Protocol 1: General Flash Column Chromatography for Pyridine Derivatives
-
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4. For pyridine derivatives, consider systems like Hexane/Ethyl Acetate, DCM/Methanol, or Toluene/Acetone. If tailing is observed, add 0.5% triethylamine to the solvent system.[9]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your eluent system and pack the column.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. This dry-loading method generally gives better results than liquid loading.
-
Elution: Start with a low polarity eluent and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (50 mL).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL).[2][10] The basic pyridine compounds will move into the aqueous layer.
-
Separation of Layers: Separate the aqueous layer containing your protonated product and starting material. The organic layer can be discarded if it only contains non-basic impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) until the pH is >10.
-
Back-Extraction: Extract the now neutral pyridine compounds back into an organic solvent (e.g., ethyl acetate or DCM) (3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified basic compounds.[6]
Data Presentation
Table 1: Common Impurities and Suggested Purification Methods
| Impurity Type | Common Source | Polarity vs. Product | Recommended Purification Method |
| Unreacted this compound | Incomplete reaction | Similar | Optimized Chromatography, Acid-Base Extraction |
| Homocoupled Byproduct (e.g., Biphenyl from Phenylboronic acid) | Suzuki side reaction | Less polar | Chromatography, Recrystallization |
| Dehalogenated Product | Catalyst-mediated side reaction | Very similar | HPLC, Recrystallization |
| Palladium Catalyst Residues | Incomplete removal | Often polar | Filtration through Celite/Silica, Charcoal treatment |
| Inorganic Salts | From base or workup | Highly polar | Aqueous wash, Filtration |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purifying products from this compound reactions.
Troubleshooting Logic for Chromatography
Caption: Troubleshooting guide for common chromatography issues with pyridine derivatives.
References
- 1. reddit.com [reddit.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
preventing homocoupling in Sonogashira reactions of 3-Chloro-2-fluoro-4-iodopyridine
Technical Support Center: Sonogashira Reactions
Topic: Preventing Homocoupling in Sonogashira Reactions of 3-Chloro-2-fluoro-4-iodopyridine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction, with a specific focus on the challenging substrate This compound . While the Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds, the formation of undesired alkyne homocoupling products (Glaser coupling) is a frequent and costly issue, leading to reduced yields and complex purification challenges.[1][2][3]
The substrate this compound is particularly relevant in medicinal chemistry. Its reactivity is dominated by the highly labile iodo group, making it the primary site for oxidative addition in the palladium catalytic cycle.[4][5] However, the electron-deficient nature of the pyridine ring, amplified by the fluoro and chloro substituents, can influence catalyst activity and the propensity for side reactions. This guide provides in-depth, field-tested answers and protocols to help you troubleshoot and minimize alkyne homocoupling, ensuring the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?
A1: Homocoupling, often referred to as Glaser or Hay coupling, is the primary side reaction where two molecules of your terminal alkyne react with each other to form a symmetric 1,3-diyne (or alkyne dimer).[2][3] This process occurs in parallel to the desired cross-coupling reaction and is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly molecular oxygen.[1][2][3] This side reaction consumes your valuable alkyne, reduces the yield of your target molecule, and introduces a byproduct that can complicate downstream purification.[1][3]
Q2: Why is the copper(I) co-catalyst the main culprit for homocoupling?
A2: In the standard Sonogashira mechanism, the copper(I) salt serves to deprotonate the terminal alkyne, forming a copper acetylide intermediate.[5][6] While this intermediate is crucial for the transmetalation step with the palladium complex in the desired pathway, it is also susceptible to oxidation.[6][7] In the presence of oxygen, two molecules of the copper acetylide can undergo oxidative dimerization to form the diyne byproduct, regenerating Cu(0) which is then re-oxidized to Cu(I) to continue the parasitic cycle. This is the mechanistic basis of the Glaser coupling.[1][4]
Q3: My reaction is turning black and stalling. Is this related to homocoupling?
A3: While homocoupling itself doesn't cause the blackening, the conditions that promote it often do. A black precipitate is typically indicative of the formation of palladium black (Pd(0) nanoparticles), which means your active palladium catalyst is crashing out of the solution.[8] This can be caused by several factors, including the use of THF as a solvent in some cases, high temperatures, or the degradation of phosphine ligands.[8] The presence of oxygen, a key driver of homocoupling, can also degrade the Pd(0) catalyst complex, leading to both catalyst deactivation and increased side product formation.[4]
Troubleshooting Guide: Minimizing Alkyne Dimerization
This section addresses specific issues you may encounter during your experiment with this compound.
Issue 1: My primary side product is the homocoupled alkyne dimer (>10% yield). How can I fix this?
Root Cause Analysis: Significant homocoupling is almost always a direct result of oxygen in your reaction vessel. The copper-catalyzed oxidative dimerization of the alkyne is highly efficient, even with trace amounts of O₂.[2][3]
Solutions:
-
Implement a Rigorous Inert Atmosphere Protocol: This is the most critical and effective first step. Standard nitrogen or argon bubbling may not be sufficient.
-
Technique: Use a Schlenk line or a glovebox. For a flask setup, perform at least three cycles of evacuating the flask under high vacuum and backfilling with a high-purity inert gas (Argon is preferred due to its density).[2]
-
Solvents & Reagents: Use freshly distilled, anhydrous, and degassed solvents.[9] Solvents should be sparged with inert gas for at least 30 minutes prior to use. The amine base should also be degassed.
-
Causality: By rigorously excluding oxygen, you remove the necessary oxidant for the copper-catalyzed Glaser pathway, dramatically slowing the rate of homocoupling relative to the desired Sonogashira cross-coupling.[1][4] Some protocols have even used a dilute hydrogen atmosphere to suppress homocoupling to as low as 2%.[1]
-
-
Optimize Catalyst Loadings:
-
Technique: While counterintuitive, sometimes lowering the copper iodide (CuI) loading from the typical 2-10 mol% down to 1-2 mol% can help. In some cases with highly active substrates, you may even reduce palladium catalyst loading.
-
Causality: A lower concentration of the copper acetylide intermediate can kinetically disfavor the bimolecular homocoupling reaction. However, be aware that reducing the copper concentration can also slow down the desired reaction, so this is a balancing act.[10]
-
Issue 2: I've improved my inert technique, but homocoupling is still a problem. Should I abandon the copper co-catalyst?
Root Cause Analysis: If rigorous exclusion of oxygen is insufficient, your substrate or alkyne may be particularly sensitive, or the rate of the desired cross-coupling is too slow, allowing the side reaction to dominate. For substrates that can act as ligands (like some heterocycles), interactions with copper can also be problematic.[4] In these cases, moving to a copper-free protocol is the logical next step.
Solutions:
-
Switch to a Copper-Free Sonogashira Protocol: This is the most direct way to eliminate Glaser coupling.[4][11][12][13]
-
Technique: These reactions rely solely on a palladium catalyst. To compensate for the absence of copper, they often require different reaction conditions. A common and effective system involves using a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (often a bulky, electron-rich one like XPhos or SPhos), and a suitable base in a polar aprotic solvent.[6][14]
-
Causality: By completely removing copper from the reaction, you eliminate the catalytic species required for the low-temperature oxidative homocoupling pathway. The mechanism proceeds through a palladium-only cycle, which avoids the problematic copper acetylide intermediate.[4][12]
-
Issue 3: My copper-free reaction is very slow and gives low yields. How do I optimize it for my pyridine substrate?
Root Cause Analysis: The rate of copper-free Sonogashira reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The electron-deficient nature of this compound requires a highly active catalytic system.
Solutions:
-
Select a High-Activity Ligand:
-
Technique: Move beyond simple triphenylphosphine (PPh₃). Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or cataCXium® A.[14][15] N-Heterocyclic Carbene (NHC) ligands are also excellent alternatives.[6][16]
-
Causality: Bulky, electron-donating ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step of the catalytic cycle.[6][17] This accelerates the desired cross-coupling, allowing it to outcompete potential side reactions or thermal degradation.
-
-
Optimize the Base and Solvent System:
-
Technique: For copper-free systems, amine bases like diisopropylamine (DIPA) or pyrrolidine can be effective.[4] However, inorganic bases are often used with modern ligands. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent choices.[14] For solvents, polar aprotic solvents like DMF, NMP, or 1,4-dioxane are often superior to THF for challenging couplings.[9][18]
-
Causality: The base's role is not just to scavenge the HX byproduct; it also facilitates the deprotonation of the alkyne to form the palladium acetylide.[19] The solvent must effectively dissolve all components and can influence catalyst stability and activity.[18]
-
Visualized Reaction Pathways and Troubleshooting
To better understand the competing reactions, the following diagram illustrates the catalytic cycles.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 18. books.lucp.net [books.lucp.net]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Chloro-2-fluoro-4-iodopyridine Reactions
Welcome to the technical support center for post-reaction purification. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) concerning the removal of residual palladium catalysts from reactions involving 3-Chloro-2-fluoro-4-iodopyridine and structurally similar halogenated pyridines. Given the importance of minimizing metal impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in process development.[1][2][3]
The unique structure of halogenated pyridines presents a specific challenge: the pyridine nitrogen can act as a ligand, forming stable, soluble complexes with palladium.[4][5][6] This chelation can render standard purification techniques, such as simple filtration or crystallization, insufficient for meeting the stringent regulatory limits (often below 10 ppm) set by bodies like the International Council for Harmonisation (ICH).[1][3]
Troubleshooting Guide: A Decision Framework for Palladium Removal
High levels of residual palladium detected in your purified product can be a significant setback. This guide provides a logical workflow to diagnose the issue and select an appropriate remediation strategy.
Initial Assessment: What is the state of the palladium in your reaction mixture?
The first step is to understand the nature of the residual palladium. Is it a heterogeneous solid (like palladium on carbon or palladium black) or a soluble, homogeneous species?[7][8]
-
Visual Cue: Do you observe fine black particles in your crude reaction mixture? This often indicates the presence of precipitated palladium (Pd(0)), or "palladium black."
-
Initial Step: If solid particles are visible, a simple filtration through a pad of Celite® is an effective first step to remove the bulk of the heterogeneous palladium.[7][9] However, this will not remove soluble palladium species.
The following diagram outlines a decision-making process for selecting a purification strategy after an initial filtration step.
Caption: Decision workflow for selecting a palladium scavenging method.
Frequently Asked Questions (FAQs)
Q1: Why is simple column chromatography sometimes ineffective at removing palladium?
While column chromatography can remove some palladium residues, its effectiveness is often limited.[7][10][11] Studies have shown that significant levels of palladium can co-elute with the product, especially when the product itself has chelating properties, as is the case with pyridine derivatives.[4][11] Therefore, chromatography should be considered a final polishing step rather than the primary method for palladium removal. For robust removal to low ppm levels, a dedicated scavenging step is highly recommended.[10][11][12]
Q2: I used activated carbon, but my palladium levels are still high and my yield is low. What went wrong?
Activated carbon is a cost-effective and widely used adsorbent for palladium.[1][13][14] However, its performance can be variable and is highly dependent on the specific grade of carbon, the solvent system, temperature, and contact time.[1][15]
-
Causality (High Pd Levels): The palladium species in your reaction may not have a high affinity for the carbon surface you are using. The presence of the pyridine product can lead to competitive binding, reducing the efficiency of palladium adsorption.
-
Causality (Low Yield): Activated carbon is a non-specific adsorbent.[5] Its high surface area can lead to the adsorption of your desired product, resulting in significant yield loss.[1] This is a common trade-off with this method.
Troubleshooting Steps:
-
Screen Different Grades: Test various activated carbons (e.g., Darco®, Nuchar®) to find one with better selectivity for palladium in your specific solvent system.[1]
-
Optimize Loading: Use the minimum amount of activated carbon necessary. Start with a screening experiment using 1-5 wt% relative to your product.
-
Consider a Combination Approach: A synergistic effect is often observed when using activated carbon in combination with a soluble chelating agent like N-acetylcysteine.[1] The chelator complexes the palladium in solution, and the carbon then adsorbs the complex.[1]
Q3: How do I choose the best solid-supported scavenger?
Solid-supported scavengers, typically based on functionalized silica gel, offer high selectivity and are a preferred method in the pharmaceutical industry.[16] The choice depends on the nature of the palladium species in your reaction.
-
Mechanism of Action: These scavengers work by chemisorption.[1] Functional groups on the silica surface have a high affinity for palladium and form strong covalent bonds, effectively trapping the metal.
-
Thiol-Based Scavengers (e.g., SiliaMetS® Thiol, ISOLUTE® Si-Thiol): This is often the first choice and the workhorse for palladium scavenging.[16][17] Based on the principle of Hard and Soft Acids and Bases (HSAB), the soft sulfur atom of the thiol group has a very strong affinity for soft metals like palladium (Pd(II) and Pd(0)).[18][19] They are effective for a wide range of palladium species.[16][17]
-
Amine-Based Scavengers (e.g., Triamine): These are effective for palladium species in higher oxidation states (Pd(II), Pd(IV)).
-
Thiourea and DMT Scavengers: These are particularly effective for removing highly stable or sterically hindered palladium complexes and are excellent for scavenging ruthenium as well.[16][20]
| Scavenger Type | Functional Group | Primary Target Pd Species | Key Advantages |
| Thiol | -SH | Pd(0), Pd(II) | Broad applicability, high efficiency.[16][17] |
| Thiourea | -SC(NH₂)NH₂ | All forms of Pd, Ru | Versatile, works well in organic solvents.[16] |
| DMT | Dimercaptotriazine | Hindered Pd complexes, Ru | High affinity for stubborn complexes.[20] |
| Cysteine | -CH(NH₂)COOH | Pd, Sn, Ru | Bio-based, versatile scavenger.[20] |
Q4: Can I use a liquid-liquid extraction method for palladium removal?
Yes, liquid-liquid extraction with an aqueous solution of a chelating agent can be a very effective and scalable method. This approach avoids handling solid scavengers.
-
Recommended Reagents: L-Cysteine or N-Acetylcysteine are excellent choices.[1][21][22] Their thiol and amine/amide functionalities effectively chelate palladium, partitioning it into the aqueous phase.
-
Why it Works: The formation of a water-soluble palladium-cysteine complex allows for its simple removal from the organic product layer through standard aqueous washes. This method has been successfully implemented on a multi-kilogram scale in pharmaceutical manufacturing.[1]
Experimental Protocols
Protocol 1: General Procedure for Screening Solid-Supported Scavengers
-
Setup: To a vial containing a representative sample of your crude reaction mixture (e.g., 100 mg of crude product in 2 mL of solvent), add 3-5 equivalents of the solid-supported scavenger (e.g., SiliaMetS® Thiol).
-
Agitation: Stir the slurry at a set temperature (start with room temperature, but 40-60 °C can increase efficiency) for a predetermined time (screen at 2h, 8h, and 24h).[17]
-
Work-up: Filter the mixture to remove the scavenger resin, washing the resin with a small amount of fresh solvent.
-
Analysis: Concentrate the filtrate and analyze the residue for palladium content using ICP-MS or ICP-OES.[23][24] Compare the results to a control sample that did not undergo scavenging.
Protocol 2: Aqueous Wash with L-Cysteine
-
Preparation: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Scavenging Wash: Prepare a 5-10% w/v aqueous solution of L-cysteine. Wash the organic layer with this solution (using approximately 0.5-1.0x the volume of the organic layer). Stir the biphasic mixture vigorously for 1-4 hours.
-
Separation: Separate the aqueous layer. The palladium-cysteine complex will be in this layer. Repeat the wash if necessary.
-
Final Work-up: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified product.
-
Verification: Submit a sample for ICP-MS analysis to confirm the final palladium concentration is within your target specification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. oipub.com [oipub.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. spinchem.com [spinchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. mdpi.com [mdpi.com]
- 16. silicycle.com [silicycle.com]
- 17. biotage.com [biotage.com]
- 18. Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. silicycle.com [silicycle.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. reddit.com [reddit.com]
- 23. pharmtech.com [pharmtech.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Managing Dehalogenation of 3-Chloro-2-fluoro-4-iodopyridine
Welcome to the technical support center for managing the dehalogenation of 3-chloro-2-fluoro-4-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for your experiments. Our focus is on achieving selective dehalogenation, a critical step in the synthesis of complex molecules where this versatile building block is employed.
Introduction: The Challenge of Selective Dehalogenation
This compound is a valuable synthetic intermediate due to its multiple, orthogonally reactive halogen substituents. The primary challenge in its dehalogenation lies in selectively removing the iodo group while preserving the chloro and fluoro substituents. The general reactivity trend for halogen removal is I > Br > Cl > F, which provides a basis for selectivity.[1] However, achieving high chemoselectivity requires careful optimization of reaction conditions to prevent over-reduction and the formation of undesired byproducts. This guide will walk you through common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal when performing a dehalogenation on this compound?
The main objective is the chemoselective removal of the iodine atom at the C4 position to yield 3-chloro-2-fluoropyridine. This is often a desired transformation in multi-step synthetic sequences where the iodo group has served its purpose (e.g., in a cross-coupling reaction) and needs to be replaced by a hydrogen atom.
Q2: Why is iodine the most likely halogen to be removed?
The carbon-halogen bond strength decreases down the group: C-F > C-Cl > C-Br > C-I. The weaker C-I bond makes the iodo group the most labile and therefore the most susceptible to reductive cleavage under typical dehalogenation conditions.[1]
Q3: What are the common side products I should look out for?
The primary side products result from the undesired removal of the chloro or fluoro groups. These include:
-
2-fluoro-4-iodopyridine (from dechlorination)
-
3-chloro-4-iodopyridine (from defluorination - less common)
-
2-fluoropyridine (from deiodination and dechlorination)
-
3-chloropyridine (from deiodination and defluorination)
-
Pyridine (from complete dehalogenation)
Additionally, in palladium-catalyzed reactions, hydrodehalogenation of the starting material can be a significant side reaction.[2]
Q4: How can I monitor the progress of my dehalogenation reaction?
Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress. The dehalogenated product will have a different Rf value compared to the starting material.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are ideal for identifying and quantifying the starting material, desired product, and any side products by their mass-to-charge ratio.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is useful for observing the disappearance of the starting material's signals and the appearance of the product's signals. A key indicator of successful deiodination is the appearance of a new aromatic proton signal in place of the iodine atom.[2]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The palladium catalyst may have been oxidized or poisoned. | Use a fresh batch of catalyst. Consider using a pre-catalyst that readily forms the active Pd(0) species. |
| Insufficient Reducing Agent | The hydride source may have been consumed or is not potent enough. | Increase the equivalents of the hydride source. Alternatively, switch to a more reactive hydride donor. |
| Low Reaction Temperature | The reaction may be too slow at the current temperature. | Carefully increase the reaction temperature while monitoring for side product formation. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[3] |
| Poor Solvent Choice | The solvent may not be optimal for the chosen catalytic system. | Screen different aprotic solvents like toluene, dioxane, or THF.[2] |
Issue 2: Poor Selectivity (Loss of Chlorine or Fluorine)
This is the most common and critical issue. If you are observing significant amounts of dechlorinated or defluorinated byproducts, the following adjustments can be made:
| Potential Cause | Explanation | Recommended Solution |
| Overly Harsh Reducing Conditions | The reducing agent or reaction conditions are too strong, leading to the cleavage of the more stable C-Cl or C-F bonds. | Switch to a milder reducing agent. For example, if using a strong hydride source, consider a transfer hydrogenation approach with a hydrogen donor like formic acid or isopropanol.[4] |
| Prolonged Reaction Time | Leaving the reaction to run for too long after the starting material is consumed can lead to over-reduction. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| High Catalyst Loading | A high concentration of the catalyst can sometimes lead to less selective reactions. | Reduce the catalyst loading to the minimum effective amount. |
| Inappropriate Ligand Choice (for Pd-catalyzed reactions) | The ligand on the palladium center influences its reactivity and selectivity. | For selective deiodination, consider using bulkier, more electron-rich phosphine ligands which can sometimes suppress over-reduction.[1] |
Issue 3: Difficulty in Product Isolation and Purification
Residual reagents or byproducts can complicate the purification of the desired 3-chloro-2-fluoropyridine.
| Potential Cause | Explanation | Recommended Solution |
| Residual Pyridine-based Starting Material/Product | Pyridine and its derivatives can be tricky to remove completely due to their basicity and solubility. | During the aqueous work-up, wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine and extract it into the aqueous phase.[5] For acid-sensitive compounds, a wash with aqueous copper(II) sulfate can be effective.[5][6] |
| Emulsion during Work-up | The presence of certain solvents or reagents can lead to the formation of a stable emulsion between the organic and aqueous layers. | Adding brine (saturated NaCl solution) can help to break the emulsion. If using benzene, it is recommended to remove it by rotary evaporation before workup.[7] |
| Co-elution of Byproducts during Chromatography | Byproducts with similar polarity to the desired product can be difficult to separate by column chromatography. | Optimize your chromatographic conditions. Try different solvent systems or use a different stationary phase. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Selective Deiodination
This protocol focuses on a mild, catalytic approach to selectively remove the iodo group.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add a degassed aprotic solvent such as toluene or dioxane. Then, add a hydride source, for example, sodium formate (HCO₂Na, 3.0 eq).[8]
-
Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water. To remove any remaining pyridine-containing compounds, wash with 1M HCl.[5] Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Logic for Dehalogenation
The following diagram illustrates a logical workflow for troubleshooting common issues during the dehalogenation of this compound.
Caption: Troubleshooting workflow for dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 3-Chloro-2-fluoro-4-iodopyridine
For researchers, scientists, and professionals in drug development, the precise characterization of chemical intermediates is a cornerstone of robust and reproducible synthesis. 3-Chloro-2-fluoro-4-iodopyridine is a highly functionalized heterocyclic building block with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups on a pyridine ring, offers multiple reaction sites for further molecular elaboration. However, this complexity also necessitates a multi-faceted analytical approach to ensure identity, purity, and stability.
This guide provides an in-depth comparison of the analytical techniques essential for the characterization of this compound. We will explore the core principles behind each method, present detailed experimental protocols, and compare its analytical data with two relevant alternatives: 2-Chloro-4-iodopyridine and 3,5-Dichloro-2-fluoropyridine . This comparative approach will highlight the influence of the specific halogen substitution pattern on the resulting analytical data, providing a deeper understanding of structure-property relationships.
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
The characterization of a complex molecule like this compound cannot be reliably achieved with a single analytical technique. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) provides the constitutional framework of the molecule, detailing the connectivity of atoms through the analysis of chemical shifts and coupling constants. The presence of fluorine allows for the use of ¹⁹F NMR, a powerful tool for confirming the presence and environment of the fluorine substituent.
-
Mass Spectrometry (MS) determines the molecular weight and elemental composition, and its fragmentation pattern offers valuable clues about the molecule's structure and the relative stability of its substructures.
-
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing purity. By optimizing chromatographic conditions, one can separate the target compound from starting materials, byproducts, and degradation products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by detecting the vibrational frequencies of its chemical bonds.
This guide will now delve into each of these techniques, providing both the "how" and the "why" of their application to this compound and its structural analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated pyridines, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other nuclei. In the case of these trisubstituted pyridines, the aromatic region of the spectrum is of primary interest.
Expected ¹H NMR Data Comparison:
| Compound | Predicted ¹H NMR Data (in CDCl₃) |
| This compound | Two doublets in the aromatic region. The proton at C5 will be coupled to the proton at C6. |
| 2-Chloro-4-iodopyridine | δ 8.07 (d, J = 5.3 Hz, 1H), 7.76 (d, J = 1.1 Hz, 1H), 7.59 (dd, J = 5.0, 1.1 Hz, 1H).[1] |
| 3,5-Dichloro-2-fluoropyridine | Two doublets in the aromatic region. The proton at C4 will be coupled to the proton at C6. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the attached substituents. The presence of electronegative halogens will generally shift the signals of the directly attached carbons downfield.
Expected ¹³C NMR Data Comparison:
| Compound | Predicted ¹³C NMR Data (in CDCl₃) |
| This compound | Five distinct signals are expected in the aromatic region. The carbons bearing the halogens (C2, C3, C4) will show characteristic chemical shifts and may exhibit C-F coupling. |
| 2-Chloro-4-iodopyridine | δ 151.7, 149.6, 133.0, 131.5, 106.6.[1] |
| 3,5-Dichloro-2-fluoropyridine | Five distinct signals are expected. The carbon attached to fluorine (C2) will show a large one-bond C-F coupling constant. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly specific technique for fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom and its coupling to neighboring protons and carbons.
Expected ¹⁹F NMR Data:
| Compound | Predicted ¹⁹F NMR Data (in CDCl₃) |
| This compound | A single resonance is expected, which may show coupling to the proton at C6 and the carbons of the pyridine ring. |
| 3,5-Dichloro-2-fluoropyridine | A single resonance is expected, which will likely show coupling to the proton at C4 and C6. |
Experimental Protocol: NMR Data Acquisition
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Compound of interest (approx. 5-10 mg for ¹H, 20-30 mg for ¹³C)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 8-16 scans.
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
Process and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters will vary depending on the instrument.
-
An external reference standard (e.g., CFCl₃) or an internal standard may be used for chemical shift referencing.
-
Causality in Experimental Choices:
-
Choice of Solvent: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual proton and carbon signals for referencing.
-
Proton Decoupling in ¹³C NMR: This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom, which aids in interpretation.
References
A Senior Application Scientist's Guide to LC-MS and HPLC Analysis of 3-Chloro-2-fluoro-4-iodopyridine Derivatives
Introduction: The Critical Role of Halogenated Pyridines in Modern Drug Discovery
In the landscape of pharmaceutical development, halogenated pyridines, such as 3-Chloro-2-fluoro-4-iodopyridine and its derivatives, are pivotal building blocks. Their unique substitution patterns govern molecular interactions, influencing efficacy, metabolic stability, and overall suitability as drug candidates. Consequently, the ability to meticulously analyze these compounds is not merely a procedural step but a cornerstone of successful drug discovery and development. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of these complex molecules, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The inherent challenge in analyzing this compound derivatives lies in their unique physicochemical properties imparted by the combination of chloro, fluoro, and iodo substituents. This trifecta of halogens can influence polarity, volatility, and ionization efficiency, demanding a nuanced approach to analytical method development. This guide will dissect these challenges and present robust solutions using both HPLC and LC-MS.
Choosing Your Analytical Weapon: A Head-to-Head Comparison of HPLC and LC-MS
The choice between HPLC with ultraviolet (UV) detection and LC-MS is a critical decision driven by the specific analytical objective. While HPLC-UV is a workhorse for routine purity assessments and quantification, LC-MS offers unparalleled sensitivity and structural elucidation capabilities, making it indispensable for impurity identification and metabolic studies.
| Feature | HPLC with UV Detection | LC-MS |
| Principle | Separation based on analyte's affinity for the stationary and mobile phases, with detection via UV absorbance. | Separation via HPLC coupled to a mass spectrometer for detection based on mass-to-charge ratio (m/z). |
| Selectivity | Moderate; relies on chromatographic resolution. Co-eluting species with similar UV spectra can interfere. | High; provides mass-based selectivity, enabling the differentiation of co-eluting compounds with different masses. |
| Sensitivity | Good; typically in the microgram to nanogram range. | Excellent; capable of detecting picogram to femtogram levels of an analyte. |
| Structural Information | Limited to UV spectrum, which offers minimal structural insight. | Rich structural information can be obtained through fragmentation analysis (MS/MS). |
| Primary Applications | Purity determination, routine quality control, and quantification of the main component. | Impurity profiling, metabolite identification, trace-level quantification, and structural confirmation. |
Navigating the Chromatographic Landscape: Reversed-Phase vs. HILIC
The polarity of this compound and its derivatives will dictate the most suitable chromatographic approach.
-
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. It is well-suited for moderately polar to nonpolar compounds. For polyhalogenated pyridines, RP-HPLC can provide excellent separation.[1][2] However, highly polar derivatives may exhibit poor retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique is ideal for the retention and separation of highly polar compounds that are not well-retained in reversed-phase mode.[3][4][5][6]
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed as robust starting points for the analysis of this compound derivatives. Optimization will be necessary based on the specific derivative and the analytical goals.
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is paramount for accurate and reproducible results. The primary goal is to dissolve the sample in a solvent compatible with the mobile phase and to remove any particulate matter.[7]
Protocol:
-
Dissolution: Accurately weigh a known amount of the this compound derivative and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of approximately 1 mg/mL.
-
Dilution: Perform serial dilutions of the stock solution with the initial mobile phase to prepare working standards and samples at the desired concentration.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulates that could clog the HPLC column or interfere with the analysis.
HPLC Method for Purity Assessment
This method is designed for the routine purity analysis of this compound derivatives using a standard C18 column.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Causality Behind Choices:
-
C18 Column: A versatile and robust choice for the separation of a wide range of moderately polar compounds.
-
Formic Acid: Improves peak shape for basic compounds like pyridines by protonating silanol groups on the stationary phase and the analyte itself. It is also compatible with mass spectrometry.
-
Gradient Elution: Necessary to elute a range of derivatives with varying polarities within a reasonable timeframe.
LC-MS Method for Impurity Identification and Trace Analysis
This method is tailored for the sensitive detection and identification of impurities and degradation products.
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
MS Conditions:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Full Scan (m/z 100-500) and Product Ion Scan |
Causality Behind Choices:
-
Smaller Column Dimensions: The 2.1 mm internal diameter and 1.8 µm particle size are ideal for high-efficiency separations and are compatible with the lower flow rates preferred for LC-MS, which enhance ionization efficiency.
-
ESI Positive Mode: Pyridine derivatives readily form protonated molecules [M+H]⁺ in positive ion mode, making this the preferred ionization technique.
-
Full Scan and Product Ion Scan: Full scan mode is used to detect all ions within a specified mass range, while product ion scan (MS/MS) is used to fragment specific precursor ions to obtain structural information.
Understanding Mass Spectral Fragmentation
The primary fragmentation is expected to involve the loss of the iodine atom, which is the most labile of the halogen substituents. Subsequent fragmentation may involve the loss of chlorine, fluorine, or cleavage of the pyridine ring.
Caption: Predicted fragmentation pathway of this compound.
Method Validation: Ensuring Data Integrity
To ensure the reliability and accuracy of the analytical data, the developed HPLC and LC-MS methods must be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Comparison
The following table provides a hypothetical comparison of the performance of the proposed HPLC and LC-MS methods for the analysis of a this compound derivative.
| Parameter | HPLC-UV | LC-MS |
| Retention Time (min) | 8.5 | 6.2 |
| Resolution (Rs) | > 2.0 (from nearest impurity) | > 2.0 (from nearest impurity) |
| LOD | 0.1 µg/mL | 0.5 ng/mL |
| LOQ | 0.3 µg/mL | 1.5 ng/mL |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
Experimental Workflow Visualization
The overall analytical workflow, from sample preparation to data analysis, can be visualized as follows:
Caption: Overall workflow for LC-MS analysis.
Conclusion
The selection of an appropriate analytical technique is paramount for the successful characterization of this compound derivatives. HPLC with UV detection serves as a robust and reliable tool for routine quality control and purity assessments. For more demanding applications, such as the identification of trace impurities and metabolic profiling, the superior sensitivity and structural elucidation capabilities of LC-MS are indispensable. The protocols and insights provided in this guide offer a solid foundation for developing and validating analytical methods for this important class of pharmaceutical building blocks, ultimately contributing to the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. halocolumns.com [halocolumns.com]
- 7. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Selective Functionalization of 3-Chloro-2-fluoro-4-iodopyridine: A Comparative Analysis of C-I vs. C-Cl Bond Reactivity
For researchers and professionals in drug development and synthetic chemistry, the ability to selectively modify a molecule at a specific position is paramount. Polyhalogenated heteroaromatics, such as 3-Chloro-2-fluoro-4-iodopyridine, are powerful building blocks precisely because they offer multiple, distinct reaction handles. The successful synthesis of complex target molecules hinges on understanding and exploiting the differential reactivity of these handles. This guide provides an in-depth comparison of the C-I and C-Cl bond reactivity in this compound, grounded in fundamental principles and supported by experimental data, to enable the rational design of synthetic strategies.
Foundational Principles: Why Halogen Reactivity Differs
The selective functionalization of halo-pyridines is primarily governed by the inherent properties of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions—the workhorse of modern synthetic chemistry—the reactivity trend is almost universally dictated by the C-X bond strength.
1.1. The Decisive Role of Bond Dissociation Energy (BDE)
The energy required to cleave a bond homolytically, or Bond Dissociation Energy (BDE), is the most critical predictor of reactivity in many cross-coupling reactions. A weaker bond is more easily broken and will thus react under milder conditions. The BDEs for carbon-halogen bonds on an aromatic ring follow a clear trend: C-I < C-Br < C-Cl < C-F.[1][2]
| Bond | Average BDE (kJ/mol) | Relative Reactivity |
| C-I | ~240 | Highest |
| C-Br | ~285 | High |
| C-Cl | ~382 | Moderate |
| C-F | ~485 | Low (Requires special conditions) |
| Data sourced from representative values for aryl halides.[3][4] |
As the data indicates, the C-I bond is significantly weaker than the C-Cl bond.[3][5] This difference of over 140 kJ/mol is the fundamental reason why the iodine at the C4 position of our target molecule is the primary site of reactivity.
1.2. The Mechanism of Action: Oxidative Addition
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] This step involves the cleavage of the C-X bond and is typically the rate-determining step of the entire cycle.[8][9]
Because the C-I bond is weaker, its oxidative addition to a Pd(0) catalyst occurs much more readily and at lower temperatures than the oxidative addition of the stronger C-Cl bond.[8][10] This kinetic difference is the key to achieving high selectivity. By carefully controlling reaction conditions (temperature, catalyst, ligands), one can exclusively target the C-I bond while leaving the C-Cl bond untouched.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Reactivity in Key Cross-Coupling Reactions
The theoretical preference for C-I functionalization is borne out in practice across a range of essential synthetic transformations. The unique substitution pattern of this compound allows for a highly predictable, sequential functionalization strategy.[11]
2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki reaction is a robust method for forming biaryl structures.[12][13] When this compound is subjected to Suzuki coupling conditions with an arylboronic acid, the reaction occurs exclusively at the C4-iodo position.
-
Observation: Reaction with 1 equivalent of boronic acid under standard conditions [e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C] leads to the formation of 4-aryl-3-chloro-2-fluoropyridine. The C-Cl bond remains intact.
-
Causality: The ~140 kJ/mol difference in bond energy between C-I and C-Cl ensures that the kinetic barrier for oxidative addition at the C-I bond is much lower. Standard palladium catalysts and mild heating provide sufficient energy to cleave the C-I bond but not the C-Cl bond.[10]
2.2. Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is the premier method for installing alkynyl moieties.[14][15] The reactivity hierarchy of aryl halides in this reaction is particularly pronounced: Ar-I > Ar-Br >> Ar-Cl.[14] This makes it an ideal reaction for selective modification of our substrate.
-
Observation: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst (e.g., PdCl₂(PPh₃)₂, CuI, Et₃N, THF, room temperature) selectively yields the 4-alkynyl-3-chloro-2-fluoropyridine product.[16]
-
Causality: The mechanism, involving both palladium and copper cycles, is highly sensitive to the halogen leaving group. The reaction with aryl iodides often proceeds efficiently even at room temperature, whereas coupling with aryl chlorides requires significantly more forcing conditions, if it proceeds at all.[14]
2.3. Buchwald-Hartwig Amination (C-N Bond Formation)
The formation of C-N bonds is critical in pharmaceutical synthesis. The Buchwald-Hartwig amination provides a general method for coupling amines with aryl halides.[17][18] Again, selectivity is dictated by bond strength.
-
Observation: Reaction with a primary or secondary amine in the presence of a suitable palladium catalyst/ligand system (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C) results in selective amination at the C4 position.
-
Causality: While modern, highly active phosphine ligands can enable the coupling of less reactive aryl chlorides, they will still preferentially react with the more labile C-I bond under controlled conditions.[19][20] By choosing a ligand of appropriate activity and maintaining the lowest effective temperature, chemoselectivity is readily achieved.
Experimental Design: A Sequential Functionalization Workflow
The true synthetic utility of this compound is realized through sequential coupling. The C-I bond is functionalized first under mild conditions, and the resulting product is then subjected to a second, more forcing coupling to modify the C-Cl bond.
Caption: Workflow for the sequential functionalization of this compound.
3.1. Protocol: Selective Sonogashira Coupling at the C-I Position
This protocol describes a typical procedure for the selective alkynylation at the C4 position.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-alkynyl-3-chloro-2-fluoropyridine.
Self-Validation: The reaction's success is validated by the clean conversion to a single major product, confirmed by NMR and mass spectrometry, with no evidence of reaction at the C-Cl position.
3.2. Protocol: Subsequent Suzuki Coupling at the C-Cl Position
This protocol uses the product from the previous step to functionalize the C-Cl bond.
Materials:
-
4-alkynyl-3-chloro-2-fluoropyridine (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene/H₂O (10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-alkynyl-3-chloro-2-fluoropyridine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Choices: The use of an electron-rich, bulky biarylphosphine ligand (like SPhos) and higher temperatures is necessary to facilitate the oxidative addition of the stronger C-Cl bond.[9] These more forcing conditions overcome the higher activation energy barrier for C-Cl bond cleavage.
Conclusion
For this compound, the reactivity difference between the C-I and C-Cl bonds is stark and predictable. Governed by the significantly lower bond dissociation energy of the C-I bond, palladium-catalyzed cross-coupling reactions proceed with high chemoselectivity at the C4-iodo position under mild conditions. The more robust C-Cl bond at the C3 position remains intact, available for subsequent functionalization under more forcing conditions. This reliable reactivity differential makes this compound an exceptionally valuable and versatile building block for the controlled, stepwise synthesis of highly functionalized pyridine derivatives in pharmaceutical and materials science research.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. C-Cl bond is stronger than C-I bond , because [allen.in]
- 6. Oxidative addition - Wikipedia [en.wikipedia.org]
- 7. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oxidative addition and palladium coupling [employees.csbsju.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to 3-Chloro-2-fluoro-4-iodopyridine: A Cost-Benefit Analysis in Modern Synthesis
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science.[1][2] Among these, the pyridine ring is a privileged structure, present in approximately 20% of the top 200 drugs, highlighting its importance as a building block for active pharmaceutical ingredients (APIs).[3] The precise introduction of substituents onto this ring allows for the meticulous tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and physical characteristics. 3-Chloro-2-fluoro-4-iodopyridine has emerged as a particularly valuable reagent due to its unique arrangement of halogens, offering a platform for sequential and site-selective chemical modifications.[4]
This guide provides an in-depth cost-benefit analysis of utilizing this compound in synthesis, comparing its performance, versatility, and cost against viable alternatives. The insights presented herein are grounded in experimental data to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Advantage: Orthogonal Reactivity
The primary value of this compound lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions.[5] This "orthogonal" reactivity is dictated by the carbon-halogen bond strength, which follows the general trend C–I < C–Br < C–Cl < C–F.[5][6]
-
The C-I Bond: The carbon-iodine bond at the 4-position is the most labile and, therefore, the most reactive site for oxidative addition to a Pd(0) catalyst. This allows for highly selective functionalization at this position under mild conditions, such as in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[5][7][8]
-
The C-Cl Bond: The carbon-chlorine bond at the 3-position is significantly more robust and typically requires more forcing conditions (e.g., stronger bases, higher temperatures, or specialized ligands) to react.[9] This allows for a second, different substituent to be introduced after the C-I bond has been functionalized.
-
The C-F Bond: The carbon-fluorine bond at the 2-position is the strongest and generally remains inert to palladium-catalyzed cross-coupling conditions, acting as a stable substituent that can impart desirable electronic properties to the final molecule.
This predictable hierarchy of reactivity makes this compound an exceptional building block for creating complex, multi-substituted pyridines in a controlled, stepwise manner.
Comparative Analysis: Performance and Cost
The decision to use a specific building block in a synthetic campaign is a multi-faceted one, balancing chemical efficiency with economic reality. Here, we compare this compound against common alternatives for introducing a 2,3,4-trisubstituted pyridine core.
| Building Block | Key Features | Typical Reaction Yield (C-4 Suzuki) | Relative Cost | Advantages | Disadvantages |
| This compound | Orthogonal halide reactivity (I > Cl > F) | 85-95%[6] | High | Predictable, sequential functionalization; introduces F and Cl motifs. | Higher initial cost. |
| 2,3,4-Trichloropyridine | Reactivity primarily at C4, then C2/C6. | 70-85% | Low | Inexpensive starting material. | Less defined selectivity between C2 and C4; requires harsher conditions for C-Cl activation. |
| 3-Bromo-2-chloro-4-iodopyridine | Orthogonal halide reactivity (I > Br > Cl) | 85-95% | High | Similar reactivity profile to the fluoro-analog; C-Br bond is more reactive than C-Cl for the second coupling. | High cost; bromine may not be the desired final substituent. |
| Sequential Synthesis (e.g., from 2,3-dichloropyridine) | Build complexity step-by-step. | Variable (multi-step) | Moderate to High | High degree of flexibility and control over substituents. | Longer synthetic route; overall yield may be lower. |
Cost-Benefit Rationale: While this compound has a higher upfront cost per gram, its value is realized through synthetic efficiency. The high yields and predictable selectivity in the initial coupling step can significantly reduce the cost associated with purification, catalyst loading, and downstream processing. For complex, multi-step syntheses, especially in pharmaceutical development where final product purity is paramount, the reliability offered by this reagent often outweighs its initial price. In contrast, while a cheaper alternative like 2,3,4-trichloropyridine may seem economically attractive, it can lead to challenges in controlling regioselectivity, potentially resulting in difficult-to-separate isomers and lower overall yields of the desired product, thereby increasing the total cost of the synthetic campaign.[3]
Experimental Protocols: A Practical Guide
To provide a tangible framework, we present standardized protocols for the selective functionalization of this compound.
Experiment 1: Selective Sonogashira Coupling at the C-4 Position
This protocol details the palladium-copper cocatalyzed coupling of a terminal alkyne to the most reactive C-I bond.[8][10]
Workflow Diagram:
Caption: Workflow for selective Sonogashira coupling.
Step-by-Step Protocol:
-
To a degassed solution of this compound (1.0 equiv) in a 2:1 mixture of THF and Triethylamine, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Degas the reaction mixture with a stream of nitrogen for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours, monitoring by TLC or GC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-3-chloro-2-fluoropyridine. Expected yields are typically in the range of 85-95%.[6]
Experiment 2: Subsequent Suzuki-Miyaura Coupling at the C-3 Position
This protocol outlines the functionalization of the C-Cl bond, demonstrating the sequential nature of reactions on this scaffold.
Logical Relationship Diagram:
Caption: Sequential functionalization strategy.
Step-by-Step Protocol:
-
In a reaction vessel, combine the 4-substituted-3-chloro-2-fluoropyridine (1.0 equiv), an arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (3.0 equiv).
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 3,4-disubstituted-2-fluoropyridine. Yields for this second coupling step are generally good, though they can be substrate-dependent.
Conclusion and Recommendations
The utility of this compound as a building block is a clear example of how strategic molecular design can drive efficiency in chemical synthesis. Its well-defined, orthogonal reactivity allows for the rapid and predictable construction of complex, polysubstituted pyridines.
A cost-benefit analysis leads to the following recommendations:
-
For Complex, High-Value Targets: In pharmaceutical R&D and process development, where reliability, high purity, and speed are critical, the higher initial cost of this compound is justified. The high yields and clean, selective reactions minimize costly purification steps and reduce the risk of failed reactions, accelerating project timelines.
-
For Early-Stage Discovery and Library Synthesis: The ability to sequentially introduce diverse fragments at the C-4 and C-3 positions makes this reagent ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.
-
When Cost is the Primary Driver: For simpler targets or large-scale manufacturing where the final product has a lower market value, exploring alternative, less expensive starting materials like trichloropyridines may be warranted. However, this must be weighed against the potential for increased process development costs, lower yields, and more complex purification challenges.
Ultimately, this compound represents a powerful tool in the synthetic chemist's arsenal. By understanding the interplay between its reactivity, performance, and cost, researchers can leverage its unique properties to build molecular complexity with elegance and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 4. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Chloro-2-fluoro-4-iodopyridine
For researchers and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable downstream applications. 3-Chloro-2-fluoro-4-iodopyridine is a highly functionalized heterocyclic building block, prized for its multiple reactive sites that allow for sequential, site-selective modifications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Ensuring its purity is paramount, as even trace impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of unwanted byproducts that are difficult to separate from the final compound.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
Understanding the Analyte and Potential Impurities
Before selecting an analytical method, it is crucial to understand the potential impurity profile of this compound. Synthesis of such poly-halogenated pyridines often involves multi-step processes like ortho-lithiation, halogen dance reactions, or nucleophilic substitution on a pre-existing pyridine ring.[3][4][5]
Potential impurities may include:
-
Starting Materials: Unreacted precursors, such as 2-chloro-4-fluoropyridine or 2,3-dichloropyridine.[4][5]
-
Isomeric Byproducts: Regioisomers formed due to incomplete selectivity during halogenation or lithiation steps.
-
Related Halogenated Pyridines: Compounds resulting from over- or under-halogenation, or residual intermediates from the synthetic route.
-
Solvent and Reagent Residues: Residual solvents like THF or DMSO and reagents used during synthesis and purification.[5][6]
-
Degradation Products: Compounds formed by the decomposition of the target molecule, potentially catalyzed by acid, base, or heat.[6][7]
A robust analytical strategy must be capable of separating and detecting this diverse range of potential contaminants.
Comparative Analysis of Core Purity Assessment Techniques
No single technique is universally sufficient for purity determination. A multi-pronged approach, leveraging the orthogonal strengths of different methods, provides the most comprehensive and trustworthy assessment. The most common and effective methods for analyzing halogenated organic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][]
| Technique | Principle | Strengths for This Application | Limitations | Primary Use Case |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for separating non-volatile impurities, isomers, and thermally labile compounds. Highly quantitative. | Requires chromophore for UV detection. Can be less effective for volatile impurities. | Primary quantitative purity assessment (% area) . |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | High sensitivity and selectivity for volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[10] Provides mass information for impurity identification.[11][12] | Not suitable for non-volatile or thermally labile compounds. | Identification and quantification of volatile impurities and byproducts . |
| NMR (¹H, ¹⁹F) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides definitive structural information. Quantitative NMR (qNMR) offers absolute purity assessment against a certified standard. ¹⁹F NMR is exceptionally sensitive and provides a clean window for fluorine-containing impurities.[13][14][15] | Lower sensitivity compared to chromatographic methods for trace impurities. Can be complex to interpret with overlapping signals. | Structural confirmation and absolute purity determination (qNMR) . |
Workflow for Comprehensive Purity Assessment
A logical and self-validating workflow ensures that all potential impurities are accounted for. The following diagram illustrates an effective approach, integrating multiple analytical techniques.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Chloro-2-fluoro-pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. biophysics.org [biophysics.org]
- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
The Strategic Utility of 3-Chloro-2-fluoro-4-iodopyridine in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug discovery campaign. Among the vast arsenal of heterocyclic scaffolds, functionalized pyridines are of paramount importance due to their prevalence in FDA-approved drugs and bioactive molecules.[1][2] This guide provides an in-depth technical analysis of 3-Chloro-2-fluoro-4-iodopyridine, a tri-substituted pyridine that offers a unique combination of reactive handles for molecular elaboration. We will objectively compare its performance in key synthetic transformations with alternative building blocks, supported by experimental data and detailed protocols, to empower chemists in making informed decisions for their synthetic strategies.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound (CAS 796851-05-3) is a strategically functionalized pyridine ring system that has emerged as a valuable tool in medicinal chemistry.[3][4][5] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential chemical modifications. This hierarchical reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.
The key to the synthetic utility of this compound lies in the distinct electronic and steric properties of its halogen atoms. The iodine atom at the 4-position is the most labile and, therefore, the primary site for palladium-catalyzed cross-coupling reactions. The chlorine and fluorine atoms at the 3- and 2-positions, respectively, are less reactive under these conditions, providing opportunities for subsequent functionalization. This orthogonal reactivity is a significant advantage in multi-step syntheses, allowing for a divergent approach to a wide array of derivatives from a common intermediate.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in drug discovery. The performance of this compound in these transformations is best understood through a comparative lens, examining its reactivity against other halogenated pyridines.
The Fundamental Principle: Halogen Reactivity Trends
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F . This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates the rate-determining oxidative addition step of the palladium catalyst, leading to faster reaction rates and often requiring milder conditions compared to the more robust C-Cl and C-F bonds. This principle is fundamental to understanding the selective functionalization of poly-halogenated heterocycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this reaction, allowing for the selective introduction of aryl and heteroaryl groups at the 4-position.
Comparison with Other Halopyridines:
| Building Block | Typical Reaction Conditions | Observed Yield | Key Considerations |
| This compound | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Dioxane/H₂O), 80-100 °C | Good to Excellent | Selective reaction at the iodo position. The chloro and fluoro groups remain for further modification. |
| 3-Bromo-2-chloropyridine | More forcing conditions may be required compared to the iodo-analogue. | Good | Reaction at the bromo position is favored over the chloro position. |
| 2,3-Dichloropyridine | Harsher conditions, stronger catalysts/ligands often necessary. | Moderate to Good | Potential for mixture of products if selectivity is not controlled. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., 1,4-Dioxane and water, 4:1).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in the synthesis of various biologically active compounds. The high reactivity of the C-I bond in this compound makes it an ideal substrate for this transformation.[6][7][8]
Comparison with Other Halopyridines:
| Building Block | Typical Reaction Conditions | Observed Yield | Key Considerations |
| This compound | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI cocatalyst, amine base (e.g., Et₃N), solvent (e.g., THF or DMF), room temperature to 50 °C | Good to Excellent | Highly selective for the iodo position. |
| 3-Bromo-2-chloropyridine | Higher temperatures and/or longer reaction times may be necessary. | Good | Bromo position is more reactive than the chloro position. |
| 2,3-Dichloropyridine | Generally poor reactivity under standard Sonogashira conditions. | Low to Moderate | Requires specialized catalysts and more forcing conditions. |
Experimental Protocol: Sonogashira Coupling of this compound
-
To a dry reaction vessel, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add an anhydrous solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2.0 eq.).
-
Add the terminal alkyne (1.1 eq.) dropwise.
-
Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a prevalent structural motif in many kinase inhibitors. The ability to selectively introduce an amino group at the 4-position of the pyridine ring makes this compound a valuable precursor in this context.[2][9][10]
Comparison with Other Halopyridines:
| Building Block | Typical Reaction Conditions | Observed Yield | Key Considerations |
| This compound | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane), 90-110 °C | Good to Excellent | Selective amination at the iodo position. |
| 3-Bromo-2-chloropyridine | Similar conditions to the iodo-analogue, may require slightly higher temperatures. | Good | Bromo is the preferred site of reaction. |
| 2,3-Dichloropyridine | Requires more specialized and often more expensive catalyst systems. | Moderate to Good | Selectivity can be an issue. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To a dry Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.04 eq.), and the base (e.g., Cs₂CO₃, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed, anhydrous solvent (e.g., 1,4-Dioxane).
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of celite, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Kinase Inhibitor Synthesis: A Case Study
The functionalized pyridine core is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the hinge-binding interactions of ATP. The ability to introduce diverse substituents at the 4-position of the pyridine ring, while retaining the 2-fluoro and 3-chloro groups for potential further interactions or metabolic blocking, makes this compound a highly attractive starting material in this field.
For instance, in the synthesis of novel kinase inhibitors, the 4-position can be functionalized via a Suzuki-Miyaura coupling to introduce a larger aromatic or heteroaromatic moiety that can occupy a hydrophobic pocket in the kinase active site. The 2-fluoro substituent can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability. The 3-chloro group can serve as a point for further derivatization or act as a metabolic blocker.
Conclusion: A Strategic Choice for Complex Molecule Synthesis
This compound stands out as a highly versatile and strategically valuable building block in modern organic synthesis, particularly in the realm of drug discovery. Its key advantage lies in the predictable and selective reactivity of its halogen substituents, with the C-I bond at the 4-position serving as the primary site for efficient palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of molecular diversity while preserving the chloro and fluoro groups for subsequent transformations or to modulate the physicochemical and pharmacological properties of the target molecule.
Compared to its di-halogenated or other tri-halogenated pyridine counterparts, this compound offers a superior platform for controlled, sequential functionalization. While other halopyridines are certainly useful, the specific arrangement of iodo, chloro, and fluoro groups in this molecule provides a unique and powerful tool for the synthesis of complex, highly substituted pyridine derivatives. For researchers aiming to accelerate their drug discovery programs, the strategic incorporation of this compound into their synthetic planning can offer a significant advantage in terms of efficiency, versatility, and access to novel chemical space.
References
- 1. This compound,796851-05-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. This compound [synhet.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 796851-05-3 | MFCD16610366 | this compound [aaronchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Chloro-2-fluoro-4-iodopyridine
The responsible handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-chloro-2-fluoro-4-iodopyridine, a halogenated pyridine derivative commonly used in synthetic chemistry and drug development. A thorough understanding of this compound's chemical properties is crucial for its safe management.
Hazard Profile: Understanding the Risks
Before handling or disposing of this compound, it is essential to be fully aware of its associated hazards. As a multi-halogenated aromatic heterocycle, its reactivity and toxicity are influenced by the chlorine, fluorine, and iodine substituents on the pyridine ring.
Primary Hazards:
-
Toxicity: Halogenated compounds like this are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Specific toxicological data may be limited, so a cautious approach is necessary.
-
Environmental Impact: Improper disposal can introduce persistent organic pollutants into the environment.[1] Halogenated compounds can be particularly detrimental to aquatic ecosystems.
-
Reactivity: While generally stable, it may react with strong oxidizing agents and strong acids.[2]
Below is a table summarizing the hazard classifications for similar compounds.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3][4] |
This information is based on similar chemical structures and should be verified with the specific Safety Data Sheet (SDS) from the supplier.
Personal Protective Equipment (PPE): A Non-Negotiable Safety Barrier
The correct use of Personal Protective Equipment (PPE) is mandatory when working with this compound.
-
Eye Protection: Wear chemical safety goggles. A face shield should be used in addition to goggles when there is a risk of splashing.
-
Hand Protection: Use chemically resistant gloves.[1]
-
Body Protection: A fully fastened laboratory coat is required. For larger quantities or spill response, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of solid this compound and its solutions must take place inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[1] It should never be poured down the drain or discarded in regular trash .[1]
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Use a designated, clearly labeled hazardous waste container for this compound and any contaminated materials.
-
Labeling: The container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste".[1]
-
Compatibility: The waste container must be chemically compatible and leak-proof, with a secure cap.[1] Polyethylene or glass containers are often suitable.[1] Do not mix incompatible waste streams, such as halogenated and non-halogenated solvents, as this can increase disposal costs.[5]
Step 2: Managing Contaminated Materials
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be placed in the designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.
-
"Empty" Containers: The original container of this compound will contain chemical residue even when "empty." It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[1] The rinsed container can then be managed according to your institution's guidelines.[1]
Step 3: Spill Management
Prompt and correct action is vital in the event of a spill.
-
Evacuate: For large spills or those in poorly ventilated areas, evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, ideally within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[1]
-
Collect: Carefully collect the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and detergent solution. All cleaning materials must be disposed of as hazardous waste.
Disposal Pathway Decision Tree
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-2-fluoro-4-iodopyridine
As researchers dedicated to advancing drug development, our work with novel chemical entities like 3-Chloro-2-fluoro-4-iodopyridine demands a synthesis of innovation and uncompromising safety. This guide provides an essential framework for the safe handling of this compound, grounded in the principles of risk assessment and the proper use of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a procedural and logical approach that ensures your safety is as robust as your science.
Hazard Assessment: Understanding the Risks of Halogenated Pyridines
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely available, the known hazards of structurally similar compounds provide a strong basis for a conservative and protective safety protocol. Analogous chemicals are classified as causing skin irritation or corrosion, serious eye damage, and respiratory irritation, as well as being harmful if swallowed or in contact with the skin.[1][2][3][4]
Key Hazard Statements for Analogous Compounds:
-
H302/H312: Harmful if swallowed or in contact with skin.[2]
This profile necessitates a stringent approach to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
The Hierarchy of Controls: A Foundational Safety Principle
Before discussing PPE, it is crucial to recognize its place in the hierarchy of safety controls. PPE is the final barrier between a researcher and a chemical hazard.[6] The most effective safety measures are engineering controls and administrative controls.
-
Engineering Control (Primary): The most critical control is to handle this compound exclusively within a certified chemical fume hood.[7][8] This minimizes vapor and particulate inhalation, protecting the user and the general lab environment.
-
Administrative Controls: Adhering to Standard Operating Procedures (SOPs), receiving documented training on this specific chemical, and observing good laboratory hygiene (e.g., no eating or drinking in the lab, washing hands thoroughly after handling) are essential.[2][4]
Core PPE Protocol for this compound
The following PPE is mandatory for all procedures involving this solid compound.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye damage from related compounds, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[9][10]
-
Required for Handling: When weighing or transferring this compound, chemical splash goggles that provide a full seal around the eyes are required.[9][10]
-
Elevated Splash Risk: For procedures with a higher risk of splashing (e.g., dissolution, large-scale reactions), a face shield must be worn in addition to chemical splash goggles.[6][9] A face shield alone is insufficient.
Skin and Body Protection: An Impermeable Barrier
Direct skin contact is a primary exposure route.[6] The goal is to prevent any contact with the solid powder or solutions.
-
Laboratory Coat: A flame-resistant lab coat is required and must be kept fully buttoned with sleeves rolled down.[9][11]
-
Gloves: Nitrile gloves are the standard choice for their resistance to a broad range of chemicals, including halogenated compounds.[7]
-
Double Gloving: For handling the pure solid or concentrated solutions, wearing two pairs of nitrile gloves is recommended. This provides a critical safety buffer in case the outer glove is compromised.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use.[12] Gloves should be changed immediately if contamination is suspected, and always after a maximum of 30-60 minutes of use to prevent potential permeation.[6]
-
Respiratory Protection: Ensuring Safe Air
While the primary defense against inhalation is the chemical fume hood, specific situations may require respiratory protection.
-
Standard Operations: All handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[4][7][8]
-
Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with appropriate cartridges should be used by trained emergency response personnel.[2]
Procedural Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Safe Handling & PPE Workflow
Decontamination and Disposal Plan
Safe disposal is an extension of safe handling. All materials contaminated with this compound must be treated as hazardous waste.
-
PPE Disposal: Contaminated gloves, disposable lab coats, and any absorbent materials used for cleaning minor spills must be placed in a designated, sealed hazardous waste container.[11]
-
Chemical Disposal: this compound is a halogenated organic compound and must be disposed of according to institutional and national hazardous waste regulations.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Segregation: Do not mix this waste with incompatible materials like strong oxidizing agents.[3]
-
Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste container.[11]
-
Emergency Response: In Case of Exposure
Accidents require immediate and correct action.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][12]
-
Skin Contact: Remove all contaminated clothing immediately.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[1][12]
Summary Data Table: Hazards and PPE
| Hazard Classification | Description | Required PPE & Controls |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[2] | Double nitrile gloves, lab coat. |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns.[1][5] | Double nitrile gloves, lab coat. |
| Serious Eye Damage | Causes serious eye irritation or damage.[2][5] | Chemical splash goggles; face shield for high-risk tasks. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Mandatory use of a chemical fume hood. |
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. capotchem.cn [capotchem.cn]
- 6. pppmag.com [pppmag.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. benchchem.com [benchchem.com]
- 12. downloads.ossila.com [downloads.ossila.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
